molecular formula C5H5IN2OS B13673222 5-Iodo-2-(methylsulfinyl)pyrimidine

5-Iodo-2-(methylsulfinyl)pyrimidine

Cat. No.: B13673222
M. Wt: 268.08 g/mol
InChI Key: CLDVFMMTAAHAFA-UHFFFAOYSA-N
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Description

5-Iodo-2-(methylsulfinyl)pyrimidine is a high-purity chemical reagent designed for research and development applications. As a functionalized pyrimidine, it serves as a versatile building block in organic synthesis and medicinal chemistry. The iodine atom at the 5-position is an excellent site for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the introduction of diverse aromatic and aliphatic substituents. Concurrently, the methylsulfinyl group at the 2-position offers a handle for further chemical modifications, making this compound a valuable scaffold for constructing complex molecular architectures. Pyrimidine derivatives are of significant interest in pharmaceutical research due to their widespread presence in biologically active molecules . They are known to exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . Specifically, substituted pyrimidines are crucial in developing novel therapies, as they can act as inhibitors for various enzymatic targets, such as EGFR and HDAC, which are relevant in oncology . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied with a recommended storage condition of 2-8°C to ensure stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5IN2OS

Molecular Weight

268.08 g/mol

IUPAC Name

5-iodo-2-methylsulfinylpyrimidine

InChI

InChI=1S/C5H5IN2OS/c1-10(9)5-7-2-4(6)3-8-5/h2-3H,1H3

InChI Key

CLDVFMMTAAHAFA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC=C(C=N1)I

Origin of Product

United States

Significance of Pyrimidine Derivatives in Contemporary Chemical Research

Pyrimidine (B1678525) derivatives are a cornerstone of modern chemical and biological sciences. Their structural motif is fundamental to life itself, forming the basis of the nucleobases uracil (B121893), thymine, and cytosine, which are integral components of RNA and DNA. wikipedia.orgignited.innih.gov This inherent biological relevance has propelled pyrimidines to the forefront of medicinal chemistry research. ontosight.aigsconlinepress.com Scientists have extensively explored pyrimidine-based compounds for a wide spectrum of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents. ontosight.airesearchgate.net The pyrimidine scaffold's ability to be readily functionalized allows for the fine-tuning of its biological activity, making it a privileged structure in drug discovery. gsconlinepress.comnih.gov

Beyond the realm of medicine, pyrimidine derivatives are finding increasing use in materials science. Their unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make them attractive building blocks for the construction of functional materials, including those with interesting optical and chemosensory properties. rsc.org Furthermore, the agricultural industry utilizes pyrimidine-based compounds for their herbicidal and pesticidal activities.

Academic Context of Halogenated Pyrimidines and Sulfinyl Chemistry in Synthetic Chemistry

The chemical reactivity of 5-Iodo-2-(methylsulfinyl)pyrimidine is largely dictated by its two key functional groups: the iodo group at the 5-position and the methylsulfinyl group at the 2-position. Both halogenated pyrimidines and sulfinyl-containing compounds have a rich history and a vibrant present in the field of synthetic organic chemistry.

Halogenated Pyrimidines: The introduction of a halogen atom onto the pyrimidine (B1678525) ring significantly influences its electronic properties and reactivity. acs.org Halogens, being electronegative, withdraw electron density from the ring, making it more susceptible to nucleophilic attack. acs.org This effect is particularly pronounced for carbon atoms directly bonded to the halogen. acs.org Furthermore, halogenated pyrimidines are invaluable substrates in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. rsc.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of complex molecular architectures. rsc.org The presence of an iodine atom, in particular, is often favored in these reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the metal catalyst. The strategic placement of halogens on the pyrimidine core is a key strategy for creating diverse molecular libraries for various applications. nih.gov

Sulfinyl Chemistry: The sulfinyl group (a sulfur atom double-bonded to an oxygen atom) is a versatile functional group in organic synthesis. ontosight.aifiveable.me Chiral sulfinyl compounds, in particular, have proven to be excellent chiral auxiliaries, ligands, and catalysts in asymmetric synthesis. nih.govacs.org The sulfinyl group can act as a good leaving group in nucleophilic substitution reactions, a property that is harnessed in the synthesis of various substituted heterocycles. nih.gov The reactivity of the sulfinyl group can be modulated, for instance, by oxidation to the corresponding sulfonyl group or reduction to the sulfide (B99878). nih.gov Recent research has also explored the synthetic utility of sulfinyl radicals, opening up new avenues for the formation of sulfur-containing compounds. nih.gov

Historical Development of Synthetic Methodologies for Substituted Pyrimidines

The journey of pyrimidine (B1678525) chemistry began in the late 19th century. In 1879, Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, from urea (B33335) and malonic acid. wikipedia.org A few years later, in 1884, Pinner initiated the systematic study of pyrimidines by synthesizing derivatives through the condensation of ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent pyrimidine ring itself was first prepared in 1900 by Gabriel and Colman. wikipedia.org

Since these pioneering efforts, a vast number of synthetic methods for preparing substituted pyrimidines have been developed. The classical and most common approach involves the cyclization of a β-dicarbonyl compound with an N-C-N containing species, such as an amidine. wikipedia.org Over the years, numerous variations and improvements to this general strategy have been reported, allowing for the synthesis of a wide array of pyrimidine derivatives with diverse substitution patterns. rsc.orgresearchgate.netorganic-chemistry.org

Modern synthetic organic chemistry has introduced more sophisticated and efficient methods for pyrimidine synthesis. These include:

Multi-component reactions: These reactions allow for the construction of complex pyrimidine structures in a single step from three or more starting materials, often with high atom economy. science.gov

Transition metal-catalyzed reactions: As mentioned earlier, cross-coupling reactions have become indispensable for the functionalization of pre-existing pyrimidine rings. rsc.org

Microwave-assisted synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in pyrimidine synthesis. rsc.org

Flow chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters for the industrial production of pyrimidine derivatives.

The continuous evolution of synthetic methodologies reflects the enduring importance of the pyrimidine scaffold in various scientific disciplines. science.govresearchgate.net

Rationale for Investigating 5 Iodo 2 Methylsulfinyl Pyrimidine: Bridging Synthetic Utility and Mechanistic Understanding

The specific combination of an iodo and a methylsulfinyl group on the pyrimidine (B1678525) ring in 5-Iodo-2-(methylsulfinyl)pyrimidine makes it a particularly interesting target for investigation. This unique substitution pattern offers a dual-handle for synthetic transformations, allowing for sequential and regioselective functionalization of the pyrimidine core.

The iodine atom at the 5-position serves as a versatile synthetic handle for introducing a wide range of substituents via cross-coupling chemistry. This allows for the exploration of the structure-activity relationships of novel pyrimidine derivatives in medicinal chemistry and the development of new functional materials.

Simultaneously, the methylsulfinyl group at the 2-position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This provides a complementary strategy for introducing different functional groups at this position. The ability to perform two distinct types of transformations on the same molecule opens up a vast chemical space for the synthesis of polysubstituted pyrimidines that would be difficult to access through other methods.

Current Research Landscape and Unaddressed Challenges in Pyrimidine Synthesis and Reactivity

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. lakotalakes.comadvancechemjournal.com For this compound, the analysis begins by identifying the key functional groups and bonds that can be traced back to simpler precursors.

The primary disconnections for this compound are:

Oxidation State at C2: The methylsulfinyl group is recognized as the oxidized form of a more stable methylthio (sulfanylmethyl) group. Therefore, a logical precursor is 5-Iodo-2-(methylthio)pyrimidine (B14778282) . This simplifies the synthesis to forming the thioether, which can be oxidized in a final step.

C5-Iodine Bond: The iodine atom at the C5 position can be introduced via an electrophilic iodination reaction. This leads to the precursor 2-(methylthio)pyrimidine (B2922345) . This disconnection is strategic as the C5 position of the pyrimidine ring, while generally electron-deficient, is the most susceptible to electrophilic attack. wikipedia.org

Pyrimidine Ring Formation: The 2-(methylthio)pyrimidine core can be disconnected according to the principles of pyrimidine synthesis. advancechemjournal.com This typically involves breaking the N1-C6 and N3-C4 bonds, leading to a three-carbon (1,3-dielectrophile) fragment and an N-C-N fragment. In this case, the N-C-N source would be S-methylisothiourea, which provides the C2 carbon and its methylthio substituent. The three-carbon unit can be derived from various precursors, such as malondialdehyde or its synthetic equivalents.

This retrosynthetic pathway establishes a clear and logical sequence for the synthesis: construction of the 2-(methylthio)pyrimidine ring, followed by iodination at the C5 position, and concluding with the selective oxidation of the sulfur atom.

Synthesis of Pyrimidine Ring Precursors

The construction of the fundamental pyrimidine scaffold is the foundational stage of the synthesis. Various methods exist, with cyclocondensation being the most traditional and ring-closing reactions representing a more modern approach.

Cyclocondensation is the most common and versatile method for synthesizing pyrimidine rings. nih.gov The strategy involves the reaction of a compound containing an N-C-N moiety (like an amidine, urea (B33335), or thiourea) with a 1,3-dicarbonyl compound or its equivalent. wikipedia.org For the synthesis of a 2-substituted pyrimidine, an amidine is typically used.

To obtain the required 2-(methylthio)pyrimidine intermediate, S-methylisothiourea is the ideal N-C-N component. This can be condensed with various 1,3-dielectrophilic three-carbon units. The general reaction is a double condensation, forming the six-membered ring.

A notable method involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol to yield 2-substituted pyrimidine-5-carboxylic esters, highlighting a pathway to pyrimidines unsubstituted at the 4-position. organic-chemistry.org While many cyclocondensation reactions produce pyrimidines with substituents at positions 4 and 6, specific choice of the three-carbon component allows for the synthesis of the desired unsubstituted scaffold. organic-chemistry.org

Table 1: Examples of Precursors for Cyclocondensation

1,3-Dielectrophile Precursor N-C-N Reagent Resulting Pyrimidine Core
Malondialdehyde S-Methylisothiourea 2-(Methylthio)pyrimidine
1,1,3,3-Tetramethoxypropane S-Methylisothiourea 2-(Methylthio)pyrimidine

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide array of unsaturated rings, including heterocycles. wikipedia.orgorganic-chemistry.org The reaction intramolecularly joins two terminal alkene functionalities using a metal catalyst, typically based on ruthenium, to form a cycloalkene and volatile ethylene. wikipedia.org

For pyrimidine synthesis, this strategy would involve a precursor containing two vinyl groups attached to a framework that includes the N-C-N unit. The RCM reaction would form a dihydropyrimidine (B8664642) ring, which would then require a subsequent oxidation step to achieve the aromatic pyrimidine system. This approach has been successfully applied to the synthesis of related heterocycles like pyridines and pyridazines, where an elimination step after RCM provides the aromatic ring. rsc.org The use of RCM has also been documented in the synthesis of complex, pyrimidine-containing kinase inhibitors, demonstrating its utility in modern synthetic chemistry. nih.gov While less common than classical condensation, RCM offers an alternative route that benefits from the functional group tolerance of modern catalysts. organic-chemistry.org

Introduction of the Iodine Moiety at C5 Position

With the 2-(methylthio)pyrimidine core constructed, the next critical step is the regioselective introduction of an iodine atom at the C5 position. The pyrimidine ring is π-deficient, which makes electrophilic substitution more difficult than in benzene (B151609) or π-excessive heterocyles like pyrrole. wikipedia.orgbhu.ac.in However, the C5 position is the most electron-rich and thus the preferred site for electrophilic attack. wikipedia.org

Direct iodination of the pyrimidine ring can be achieved using an electrophilic iodine source. Because molecular iodine (I₂) itself is a weak electrophile, the reaction typically requires an activating agent or an oxidant to generate a more potent iodinating species, such as the iodonium (B1229267) ion (I⁺). nih.gov

Several methods have been developed for the efficient C5-iodination of pyrimidines:

Iodine with Silver Salts: A combination of molecular iodine and a silver salt, such as silver nitrate (B79036) (AgNO₃), provides an effective method for iodination under solvent-free mechanochemical (grinding) conditions. This approach is noted for being environmentally friendly, with high yields and short reaction times. nih.gov

Iodine with Sodium Nitrite (B80452): An eco-friendly and practical method uses iodine and sodium nitrite (NaNO₂) in acetonitrile (B52724). This system provides excellent regioselectivity for the C5 position under mild, room-temperature conditions and results in high yields. heteroletters.org

Hypervalent Iodine Reagents: Hypervalent iodine(III) reagents, such as Phenyliodine diacetate (PIDA), can facilitate the iodination of N-heterocycles. In a reaction with potassium iodide (KI), PIDA helps generate the electrophilic halogen species, leading to efficient and regioselective iodination under aqueous conditions. rsc.org

N-Iodosuccinimide (NIS): NIS is a common and convenient source of electrophilic iodine that can be used to iodinate activated aromatic and heterocyclic systems. commonorganicchemistry.com

Table 2: Comparison of Electrophilic Iodination Methods for Pyrimidine Derivatives

Reagent System Solvent Conditions Yield Range Reference
I₂ / AgNO₃ Solvent-free (grinding) Room Temperature, 20-30 min 70-98% nih.gov
I₂ / NaNO₂ Acetonitrile Room Temperature, 0.5-1.5 h High heteroletters.org
KI / PIDA Water Room Temperature, 3 h 79-91% rsc.org

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective substitution on aromatic and heterocyclic rings. wikipedia.orgorganic-chemistry.org The method relies on a directing metalation group (DMG), typically a Lewis basic functional group, which coordinates to an organolithium reagent (e.g., n-butyllithium). baranlab.org This coordination directs the deprotonation of the proton at the adjacent ortho position, creating a lithiated intermediate. This intermediate can then be trapped by an electrophile, such as molecular iodine, to introduce a substituent with high regioselectivity. commonorganicchemistry.comwikipedia.org

For a pyrimidine intermediate, a suitable DMG (such as an amide, methoxy, or chloro group) at the C4 or C6 position would direct lithiation specifically to the C5 position. The resulting 5-lithiopyrimidine species reacts readily with iodine (I₂) to yield the 5-iodopyrimidine (B189635) derivative. This approach offers an alternative to electrophilic substitution and can be particularly useful for substrates that are not sufficiently activated for direct iodination. The DoM strategy has been successfully applied to a variety of heterocycles, including pyridines and pyrimidines, showcasing its utility in complex syntheses. acs.orgharvard.edu

A related strategy is the halogen-metal exchange. If a 5-bromopyrimidine (B23866) intermediate is available, it can be treated with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. The bromine atom is exchanged for lithium, generating the same 5-lithiopyrimidine intermediate, which can then be quenched with iodine to afford the final product. nih.gov

The final step to obtain the target molecule, this compound, from the synthesized 5-Iodo-2-(methylthio)pyrimidine involves the selective oxidation of the sulfide (B99878) to a sulfoxide (B87167). This is a standard transformation that can be accomplished with a variety of mild oxidizing agents, such as meta-chloroperoxybenzoic acid (mCPBA) or sodium periodate, under controlled conditions to avoid over-oxidation to the sulfone.

Palladium-Catalyzed Iodination Methods for Pyrimidine Derivatives

The direct introduction of iodine onto a pyrimidine ring via C-H activation is a powerful strategy for synthesizing halogenated heterocycles. Palladium catalysis is a key method for achieving such transformations with high regioselectivity. The C5 position of many pyrimidine derivatives is electronically favored for electrophilic attack, and modern catalytic methods can exploit this reactivity.

Palladium(II)-catalyzed C-H iodination typically involves a Pd(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), which acts as the catalyst, and a suitable iodine source, often molecular iodine (I₂). The reaction is believed to proceed through a concerted metalation-deprotonation mechanism, where the palladium catalyst selectively activates a specific C-H bond of the pyrimidine ring. This is followed by an oxidative step with the iodine source to yield the iodinated product and regenerate the active palladium catalyst. While specific literature on the direct C5-iodination of 2-(methylthio)pyrimidine is sparse, the general methodology for Pd-catalyzed C-H activation and halogenation is well-established for various aromatic and heteroaromatic systems. nih.govpsu.edu

For related heterocycles, such as 2-pyridones, Pd(II)-catalyzed C5-arylation has been demonstrated, highlighting the feasibility of targeting the C5 position with palladium catalysts. nih.govresearchgate.net These methods often require specific ligands or additives to facilitate the catalytic cycle. A plausible pathway for the C5-iodination of a 2-(methylthio)pyrimidine substrate would involve the reaction with an iodine source in the presence of a palladium catalyst, potentially assisted by an oxidant or a directing group to ensure high selectivity for the desired position.

Formation of the Methylsulfinyl Group

The conversion of the thioether (sulfide) functionality to a sulfinyl (sulfoxide) group is a critical step in the synthesis of the target molecule. This transformation is an oxidation reaction that must be carefully controlled to prevent further oxidation to the sulfonyl (sulfone) state.

Oxidation of 2-(methylthio)pyrimidine Precursors to Sulfinyl Derivatives

The oxidation of a 2-(methylthio)pyrimidine precursor is the standard method for generating the 2-(methylsulfinyl)pyrimidine (B2374740) core. A variety of oxidizing agents and systems have been developed to achieve this transformation with high selectivity and yield.

Stoichiometric oxidants are widely used for the conversion of sulfides to sulfoxides due to their reliability and predictability.

meta-Chloroperoxybenzoic acid (m-CPBA): This is one of the most common reagents for sulfide oxidation. It is an electrophilic oxidant that readily transfers an oxygen atom to the electron-rich sulfur atom. The reaction is typically performed in chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) at low temperatures (often 0 °C to room temperature) to maximize selectivity for the sulfoxide. Using approximately one equivalent of m-CPBA relative to the sulfide is crucial for preventing over-oxidation to the corresponding sulfone.

Hydrogen Peroxide (H₂O₂): As a green and inexpensive oxidant, hydrogen peroxide is an attractive choice. However, its reaction with sulfides is often slow and may require a catalyst to proceed efficiently. nih.gov Urea-hydrogen peroxide (UHP), a stable solid complex, offers a practical alternative for controlled oxidation. By carefully controlling the stoichiometry and temperature, UHP can selectively oxidize sulfides to sulfoxides. For instance, studies on thioglycosides have shown that 1.5 equivalents of UHP can yield the sulfoxide, whereas 2.5 equivalents lead to the sulfone. beilstein-journals.org

Table 1: Stoichiometric Oxidation Conditions for Sulfide to Sulfoxide Conversion

Oxidant Typical Stoichiometry Solvent(s) Temperature Reference(s)
m-CPBA 1.0 - 1.2 equiv. CH₂Cl₂, CHCl₃ 0 °C to RT organic-chemistry.org

Catalytic methods offer an efficient and often more environmentally friendly alternative to stoichiometric oxidants, typically using a terminal oxidant like H₂O₂ or molecular oxygen.

A diverse array of catalytic systems has been developed for this purpose:

Metal-Based Catalysts: Transition metals such as zirconium, tungsten, manganese, and iron have been employed to catalyze sulfide oxidation. nih.govorganic-chemistry.org For example, a heterogeneous catalyst comprising zirconium nanoparticles on graphene oxide has been shown to be effective for the oxidation of sulfides to sulfoxides using H₂O₂ under mild, solvent-free conditions. nih.gov

Organocatalysts: Metal-free systems have also been developed. Flavin-based catalysts, for instance, can mimic enzymatic oxidation processes, using H₂O₂ to selectively generate sulfoxides.

Enzymatic and Chemoenzymatic Systems: Biocatalysis provides exceptional selectivity. Chloroperoxidase (CPO) can be used in electroenzymatic cascade systems where H₂O₂ is generated in situ, which then acts as the oxidant in the enzyme's active site to selectively oxidize sulfides to sulfoxides with high efficiency. rsc.org

Table 2: Selected Catalytic Systems for Sulfide to Sulfoxide Oxidation

Catalyst System Oxidant Key Features Reference(s)
Zr/SiW₁₂/GO H₂O₂ Heterogeneous, reusable, high yield at room temp. nih.gov
Tantalum Carbide H₂O₂ High yield, catalyst is recoverable and reusable. organic-chemistry.org
Chloroperoxidase (CPO) O₂ (via in situ H₂O₂) Electroenzymatic cascade, high selectivity. rsc.org

Achieving high selectivity in the oxidation of 5-iodo-2-(methylthio)pyrimidine is paramount. The goal is twofold: regioselectively oxidizing the sulfur atom without affecting other functional groups (chemoselectivity) and stopping the oxidation at the sulfoxide stage (regioselectivity of oxidation).

Preventing Over-oxidation: The primary challenge is preventing the conversion of the desired sulfoxide to the sulfone byproduct. This is typically controlled by:

Stoichiometry: Limiting the oxidizing agent to approximately one molar equivalent.

Temperature: Conducting the reaction at lower temperatures, as the second oxidation step (sulfoxide to sulfone) generally requires a higher activation energy. beilstein-journals.org

Catalyst Choice: Selecting a catalyst known to favor sulfoxide formation.

Chemoselectivity: The chosen oxidation conditions must be mild enough to leave the carbon-iodine bond and the pyrimidine ring intact. Most modern methods for sulfide oxidation, including those using m-CPBA at low temperatures or specific catalytic systems, are compatible with a wide range of functional groups, including halogens and heteroaromatic rings. beilstein-journals.org The presence of the electron-withdrawing pyrimidine ring and the iodo-substituent can influence the reactivity of the sulfide, but generally, the sulfur atom remains the most nucleophilic and easily oxidized site in the molecule.

Total Synthesis Strategies for this compound

A total synthesis of this compound can be designed by logically sequencing the key bond-forming reactions. Two primary retrosynthetic pathways are considered the most viable.

Route A: Iodination Followed by Oxidation

This strategy involves the initial synthesis of the 5-iodo-2-(methylthio)pyrimidine intermediate, which is then oxidized.

Formation of 5-Iodo-2-(methylthio)pyrimidine: This intermediate can be prepared via nucleophilic aromatic substitution. Starting from a commercially available material like 2,4-dichloro-5-iodopyrimidine, treatment with a sulfur nucleophile such as sodium thiomethoxide (NaSMe) would displace one of the chlorides. Subsequent reduction or removal of the second chloride would yield a 2-substituted 5-iodopyrimidine. A more direct route would start with 5-iodo-2-chloropyrimidine and react it with sodium thiomethoxide.

Selective Oxidation: The resulting 5-iodo-2-(methylthio)pyrimidine is then subjected to controlled oxidation, as detailed in section 2.4. Using one equivalent of an oxidant like m-CPBA at low temperature would selectively convert the thioether to the target methylsulfinyl group without affecting the iodine substituent.

Route B: Oxidation Followed by Iodination

This alternative approach installs the sulfinyl group prior to the C-H iodination step.

Synthesis of 2-(Methylsulfinyl)pyrimidine: This synthesis begins with 2-(methylthio)pyrimidine. This precursor is oxidized under the controlled conditions described previously (e.g., using m-CPBA or a catalytic system) to yield 2-(methylsulfinyl)pyrimidine.

Palladium-Catalyzed C5-Iodination: The final step involves the direct iodination of the 2-(methylsulfinyl)pyrimidine intermediate at the C5 position. This would be accomplished using a palladium-catalyzed C-H activation/iodination protocol as described in section 2.3.3. The sulfinyl group is an electron-withdrawing group, which would influence the electronic properties of the pyrimidine ring and could affect the conditions required for selective C-H activation at the C5 position.

Both strategies represent feasible approaches to the synthesis of this compound, relying on a foundation of well-documented and robust chemical transformations. The choice of route may depend on the availability of starting materials and the optimization of reaction conditions for the specific substrate.

Optimization of Reaction Conditions: Yield, Selectivity, and Purity Control in this compound Synthesis

The primary route to this compound is anticipated to be the controlled oxidation of its precursor, 5-iodo-2-(methylthio)pyrimidine. The optimization of this oxidation is critical to ensure a high yield of the desired sulfoxide while minimizing the formation of the corresponding sulfone, 5-iodo-2-(methylsulfonyl)pyrimidine, as an over-oxidation byproduct. Key parameters for optimization include the choice of oxidizing agent, reaction temperature, solvent, and catalyst.

Control of Yield and Selectivity:

The selective oxidation of sulfides to sulfoxides is a well-established yet challenging transformation in organic synthesis. jchemrev.com A variety of oxidizing agents can be employed, each with different levels of reactivity and selectivity. For the synthesis of this compound, mild and selective oxidizing agents are preferable.

Several reagent systems are known for the chemoselective oxidation of sulfides to sulfoxides:

Hydrogen Peroxide: In the presence of a catalyst, such as Sc(OTf)₃ or tantalum carbide, hydrogen peroxide can be a highly effective and clean oxidant. organic-chemistry.org The reaction conditions can be tuned to favor the formation of the sulfoxide.

Hypervalent Iodine Reagents: Reagents like iodosobenzene (B1197198) and iodoxybenzoic acid (IBX) are known for their mild and selective oxidation of sensitive sulfides. jchemrev.com An ion-supported hypervalent iodine reagent has been shown to be effective and recyclable, which aligns with green chemistry principles. organic-chemistry.org

Halogen-Based Reagents: Combinations like molecular bromine with hydrogen peroxide or cetyltrimethylammonium tribromide (CTMATB) can provide controlled oxidation. jchemrev.com Sodium hypochlorite (B82951) pentahydrate in aqueous acetonitrile has also been reported as a selective and environmentally benign option. organic-chemistry.org

The selectivity of the oxidation is highly dependent on the reaction temperature. Lower temperatures generally favor the formation of the sulfoxide and reduce the risk of over-oxidation. Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to stop the reaction once the starting sulfide has been consumed, preventing the formation of the sulfone.

Table 1: Illustrative Reaction Conditions for Selective Sulfide Oxidation

Oxidizing AgentCatalyst/Co-reagentSolventTemperature (°C)Typical Yield of Sulfoxide
Hydrogen Peroxide (30%)Tantalum CarbideMethanol0 - Room TempHigh
Hydrogen Peroxide (30%)Triflic AcidDichloromethane0High
Sodium Hypochlorite-Acetonitrile/WaterRoom TempHigh
Periodic Acid (H₅IO₆)Ferric Chloride (FeCl₃)AcetonitrileRoom TempHigh

This table presents generalized conditions for selective sulfide to sulfoxide oxidation and would require empirical optimization for the specific synthesis of this compound.

Purity Control:

Controlling the purity of this compound involves two main aspects: minimizing byproduct formation during the reaction and effective purification of the crude product.

In-process Control: As mentioned, careful control of stoichiometry (typically using 1.0 to 1.2 equivalents of the oxidizing agent) and temperature is the primary method to ensure high selectivity and thus higher purity of the initial product mixture.

Purification Techniques: Following the reaction, the crude product will likely contain the desired sulfoxide, unreacted starting material, the sulfone byproduct, and catalyst residues. Standard purification techniques in organic chemistry would be applicable:

Crystallization: If the product is a stable solid, crystallization from an appropriate solvent system can be a highly effective method for purification, often providing material of high purity.

Column Chromatography: For mixtures that are difficult to separate by crystallization, silica (B1680970) gel column chromatography is a common and effective technique. The polarity difference between the starting sulfide, the sulfoxide, and the more polar sulfone allows for their separation. achemblock.com

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact of the chemical process. This can be achieved through several strategies, particularly in the oxidation step.

Safer Solvents and Reagents:

Traditional oxidation reactions often utilize hazardous and environmentally persistent solvents like chlorinated hydrocarbons. A key green chemistry objective is to replace these with safer alternatives. rsc.org

Greener Solvents: For the oxidation of 5-iodo-2-(methylthio)pyrimidine, solvents like ethanol (B145695), water, or a mixture thereof could be explored. rsc.org These solvents have a lower environmental impact and are less toxic.

Benign Oxidants: Hydrogen peroxide is an excellent green oxidizing agent as its only byproduct is water. organic-chemistry.org Utilizing air or molecular oxygen as the terminal oxidant in photocatalytic systems is another highly sustainable approach. rsc.orgacs.org

Catalysis and Energy Efficiency:

Catalytic Methods: The use of catalysts is a cornerstone of green chemistry as it reduces the amount of reagents needed and can lead to more selective reactions, thus minimizing waste. organic-chemistry.org Catalysts like recyclable ion-supported hypervalent iodine reagents or recoverable metal carbides enhance the sustainability of the process. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis represents a modern and green approach to sulfoxide synthesis. rsc.orgrsc.org This method can utilize ambient oxygen as the oxidant and operates under mild conditions, often at room temperature, reducing energy consumption. rsc.orgacs.org The use of light as a "reagent" is inherently non-toxic and renewable.

Waste Reduction and Atom Economy:

The principles of minimizing waste and maximizing atom economy are central to green synthesis.

Selective Reactions: Highly selective reactions that minimize byproduct formation are crucial. As discussed, careful control of reaction conditions to prevent over-oxidation directly contributes to waste reduction.

Table 2: Application of Green Chemistry Principles to Sulfoxide Synthesis

Green Chemistry PrincipleApplication in the Synthesis of this compound
Prevention of Waste Utilize highly selective catalytic oxidation methods to minimize byproduct formation.
Atom Economy Employ catalytic reagents instead of stoichiometric ones.
Less Hazardous Chemical Syntheses Use hydrogen peroxide or molecular oxygen as benign oxidants.
Designing Safer Chemicals The focus is on a safer process rather than modifying the target molecule.
Safer Solvents and Auxiliaries Replace chlorinated solvents with ethanol, water, or conduct solvent-free reactions. achemblock.comrsc.org
Design for Energy Efficiency Employ photocatalytic methods using visible light at ambient temperature. rsc.org
Use of Renewable Feedstocks Not directly applicable to the core synthesis but could be a factor in solvent choice.
Reduce Derivatives Develop a one-pot synthesis from the corresponding thiol if feasible.
Catalysis Use of recyclable catalysts like ion-supported reagents or recoverable metal catalysts. organic-chemistry.org

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Reactivity at the C5-Iodo Position of this compound

The C5-iodo position of the pyrimidine ring is a versatile handle for synthetic modifications. The relatively weak carbon-iodine bond, combined with the electronic activation provided by the pyrimidine core and the sulfinyl group, facilitates a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions represent a powerful set of tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. For substrates like this compound, the general catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The high reactivity of the C-I bond ensures that the initial oxidative addition to a Pd(0) catalyst proceeds efficiently, often under mild conditions. libretexts.org

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between an organohalide and an organoboron compound. While specific studies on this compound are not extensively documented, research on analogous 5-iodopyrimidine nucleosides demonstrates the feasibility and utility of this reaction. For instance, 5-iodo-2'-deoxyuridine readily couples with various aryl and heteroaryl boronic acids in the presence of a palladium catalyst, such as a SerrKap palladacycle, and a base like potassium phosphate (B84403) (K₃PO₄). nih.gov These reactions can be performed in mixed solvent systems like water and ethanol and are amenable to flow chemistry setups, significantly reducing reaction times from hours to minutes. nih.govresearchgate.net The electron-rich nature of some pyrimidine rings can occasionally lower reactivity, but the presence of electron-withdrawing groups, such as the methylsulfinyl group, is expected to facilitate the coupling. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with 5-Iodopyrimidine Derivatives This table presents data for the closely related compound 5-iodo-2'-deoxyuridine to illustrate the expected reactivity.

Boronic Acid Partner Catalyst Base Solvent Yield (%) Reference
3-Methoxyphenyl boronic acid SerrKap Palladacycle K₃PO₄ H₂O:EtOH 95 nih.gov
2-Benzofuranyl boronic acid SerrKap Palladacycle K₃PO₄ H₂O:EtOH 92 researchgate.net
Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 85 nih.gov

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties into heterocyclic systems. Research on the related compound, 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (B3081771), shows that the C5-iodo position is selectively targeted in Pd-Cu catalyzed Sonogashira reactions. tandfonline.com These reactions proceed efficiently in solvents like DMF at elevated temperatures, yielding a variety of 5-alkynyl-2-(methylthio)pyrimidine derivatives in good yields. tandfonline.com The protocol's success with a similar substrate suggests that this compound would also be a highly effective partner in Sonogashira couplings, likely under similar copper-free or copper-cocatalyzed conditions. nih.govnih.gov

Table 2: Sonogashira Coupling of 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine with Terminal Alkynes This table is based on the reactivity of a structurally similar compound.

Alkyne Partner Catalyst System Base Solvent Yield (%) Reference
Phenylacetylene Pd(PPh₃)₂Cl₂/CuI Et₃N DMF 85 tandfonline.com
1-Heptyne Pd(PPh₃)₂Cl₂/CuI Et₃N DMF 78 tandfonline.com
3-Phenyl-1-propyne Pd(PPh₃)₂Cl₂/CuI Et₃N DMF 82 tandfonline.com
3-Hydroxy-3-methyl-1-butyne Pd(PPh₃)₂Cl₂/CuI Et₃N DMF 75 tandfonline.com

The Heck reaction forms a C-C bond by coupling an aryl or vinyl halide with an alkene. princeton.edu This reaction is a cornerstone for the vinylation of heterocycles. Studies involving 5-iodo-2'-deoxyuridine have shown that it can be successfully coupled with alkenes like styrene (B11656) using palladium catalysts. researchgate.net The reaction conditions often involve a palladium source like palladium acetate (Pd(OAc)₂) and a phosphine (B1218219) ligand. The intramolecular version of the Heck reaction is particularly powerful for constructing cyclic systems. princeton.edu Given the successful application of the Heck reaction on other 5-iodopyrimidines, it is a viable method for the funtionalization of this compound. nih.govresearchgate.net

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds via the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.orgacs.org This reaction is crucial for synthesizing arylamines, which are prevalent in pharmaceuticals. rsc.orgnih.gov The reaction generally requires a palladium precatalyst, a suitable phosphine ligand (such as BINAP or Xantphos), and a base. wikipedia.orgresearchgate.net While direct examples with this compound are scarce, the amination of other functionalized bromothiophenes and halopyridines has been achieved under mild conditions using bases like cesium carbonate (Cs₂CO₃). researchgate.netrsc.org The choice of ligand and base is critical, especially for electron-rich or base-sensitive heterocyclic substrates. wikipedia.org The electron-deficient nature of the pyrimidine ring in this compound should favor this transformation.

Table 3: General Conditions for Buchwald-Hartwig Amination of Heteroaryl Halides This table provides a general overview of conditions applicable to substrates similar to this compound.

Amine Partner Catalyst/Ligand Base Solvent General Yield Range (%) Reference
Primary Anilines Pd₂(dba)₃ / BINAP NaOtBu Toluene 31-93 researchgate.net
Secondary Amines Pd(OAc)₂ / Xantphos Cs₂CO₃ Dioxane 50-90 researchgate.net
Aliphatic Amines Ni(acac)₂ / Phenylboronic Ester - - High nih.gov

Beyond the canonical Suzuki, Sonogashira, and Heck reactions, the C5-iodo position of pyrimidines is amenable to a wider array of cross-coupling transformations.

C-S Bond Formation: Palladium-catalyzed C-S cross-coupling provides a direct route to aryl thioethers. This can be achieved by reacting the iodo-pyrimidine with thiols under conditions similar to the Buchwald-Hartwig amination. wikipedia.orgresearchgate.net

C-O Bond Formation: The formation of C-O bonds via palladium catalysis, often referred to as Buchwald-Hartwig etherification, allows for the synthesis of aryl ethers by coupling with alcohols or phenols.

Carbonylative Couplings: The introduction of a carbonyl group can be accomplished through palladium-catalyzed carbonylative coupling reactions. For example, carbonylative Suzuki-Miyaura reactions can produce ketones, while aminocarbonylation and alkoxycarbonylation can yield amides and esters, respectively, by incorporating carbon monoxide. researchgate.net

These diverse strategies underscore the synthetic utility of this compound as a versatile building block, enabling the introduction of a wide range of functional groups and the construction of complex, highly substituted pyrimidine derivatives.

Nucleophilic Displacement of Iodine from the C5 Position

The iodine atom at the C5 position of this compound is susceptible to displacement by various nucleophiles, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond in iodinated pyrimidines is a versatile handle for the introduction of a wide array of substituents, a strategy extensively used in the synthesis of complex heterocyclic compounds. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

The C5-iodine of pyrimidine derivatives readily participates in several common palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While direct experimental data on this compound is limited in publicly accessible literature, the reactivity can be inferred from studies on analogous 5-iodopyrimidine systems. nih.govacs.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodopyrimidine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly effective for forming new carbon-carbon bonds. Studies on 5-iodouracil (B140508) and 5-iodocytosine (B72790) derivatives have shown that the C5-iodo group is more reactive than 7-iodo-7-deazapurines in Suzuki-Miyaura couplings. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C5 position and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction is a powerful tool for the synthesis of alkynylpyrimidines. researchgate.net

Heck Reaction: In the Heck reaction, the C5-iodo group can be coupled with an alkene to form a new substituted alkene. This reaction is catalyzed by a palladium complex in the presence of a base. researchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the iodopyrimidine with an amine in the presence of a palladium catalyst and a suitable ligand. This is a key method for introducing amino functionalities at the C5 position. rsc.org

The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation (in Suzuki and Sonogashira reactions) or carbopalladation (in the Heck reaction), and concluding with a reductive elimination step to yield the product and regenerate the Pd(0) catalyst. researchgate.netrsc.org

Reaction Type Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-MiyauraOrganoboron compoundPd catalyst, BaseC-C
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalystC-C (alkynyl)
HeckAlkenePd catalyst, BaseC-C (alkenyl)
Buchwald-HartwigAminePd catalyst, Ligand, BaseC-N

Radical Reactions Involving the C5-Iodine of this compound

The carbon-iodine bond in 5-iodopyrimidines is relatively weak and can undergo homolytic cleavage upon exposure to ultraviolet (UV) light, leading to the formation of a pyrimidin-5-yl radical and an iodine radical. nih.govmasterorganicchemistry.com This reactivity provides a pathway for radical-mediated transformations.

Photolysis and Radical Intermediates:

The photolysis of 5-iodopyrimidines in the presence of suitable solvents or trapping agents can lead to the formation of new C-C or C-H bonds at the C5 position. rsc.org For instance, the irradiation of 5-iodopyrimidines in benzene or various heteroarenes has been shown to produce 5-aryl- and 5-heteroarylpyrimidines in good yields. rsc.org The proposed mechanism involves the initial homolytic cleavage of the C-I bond, generating a pyrimidin-5-yl radical. This radical can then attack the aromatic solvent to form a new C-C bond through a radical aromatic substitution pathway.

Reactivity of the Methylsulfinyl Group in this compound

Nucleophilic Attack at the Sulfur Center of the Sulfinyl Group

Direct nucleophilic attack at the sulfur center of the methylsulfinyl group in 2-(methylsulfinyl)pyrimidines is not a commonly reported reaction pathway for substitution on the pyrimidine ring. The sulfinyl group itself is generally not a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. acs.orgnih.gov Instead, the corresponding sulfonyl group is a much more effective leaving group.

However, the sulfinyl group can be activated under certain conditions. For instance, in the context of the Pummerer rearrangement (see section 3.2.2), the oxygen atom of the sulfoxide is acylated, making the sulfur atom more electrophilic and susceptible to subsequent reactions.

Elimination Reactions (e.g., Pummerer Rearrangement and Analogues)

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen. wikipedia.org This reaction typically involves the treatment of the sulfoxide with an activating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA), which leads to the formation of an α-acyloxythioether. wikipedia.org

The general mechanism begins with the acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion intermediate. This electrophilic intermediate is then attacked by a nucleophile, typically the acetate or trifluoroacetate (B77799) anion generated in the reaction, to yield the final product. wikipedia.org

While specific examples of the Pummerer rearrangement with this compound are not documented in the searched literature, the presence of the methyl group attached to the sulfoxide sulfur provides the necessary α-hydrogens for this transformation. It is plausible that treatment of this compound with acetic anhydride would yield 2-(acetoxymethylthio)-5-iodopyrimidine.

Reaction Reagent Intermediate Product Type
Pummerer RearrangementAcetic AnhydrideThionium ionα-Acetoxythioether

Further Oxidation to Sulfonyl Derivatives

The methylsulfinyl group of this compound can be readily oxidized to the corresponding methylsulfonyl group, yielding 5-Iodo-2-(methylsulfonyl)pyrimidine. The resulting sulfone is a significantly more powerful electron-withdrawing group and a better leaving group in nucleophilic substitution reactions. acs.orgnih.gov

A variety of oxidizing agents can be employed for the conversion of sulfides to sulfoxides and subsequently to sulfones. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). acs.orgwikipedia.orgrsc.org The oxidation of a thioether to a sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to the sulfone, allowing for the isolation of the sulfoxide under controlled conditions. To achieve the full oxidation to the sulfone, an excess of the oxidizing agent and/or more forcing reaction conditions may be required. organic-chemistry.orgresearchgate.net

Other oxidizing systems, such as hydrogen peroxide in the presence of a suitable catalyst or in an acidic medium, can also be used. researchgate.netrsc.org The choice of oxidant and reaction conditions can be tuned to selectively yield either the sulfoxide or the sulfone.

Oxidizing Agent Typical Product Notes
m-CPBA (1 equivalent)SulfoxideSelective oxidation to sulfoxide.
m-CPBA (>2 equivalents)SulfoneFurther oxidation to the sulfone.
Hydrogen PeroxideSulfoxide or SulfoneProduct depends on catalyst and conditions.

Reduction to Thioether Derivatives

The methylsulfinyl group can be reduced back to the corresponding methylthio (thioether) group. This transformation can be achieved using various reducing agents. A common method for the reduction of sulfoxides is the use of trifluoroacetic anhydride in combination with sodium iodide. researchgate.net Other reagents, such as sodium borohydride (B1222165) in the presence of iodine or thionyl chloride with triphenylphosphine, have also been reported for the deoxygenation of sulfoxides. organic-chemistry.org

This reduction would convert this compound into 5-Iodo-2-(methylthio)pyrimidine. The choice of reducing agent is critical to ensure chemoselectivity, particularly to avoid the reduction of other functional groups present in the molecule.

Role as a Leaving Group in Nucleophilic Aromatic Substitution (SNAr) Reactions

In the context of nucleophilic aromatic substitution (SNAr) reactions, both the iodo and the methylsulfinyl groups can potentially act as leaving groups. The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. masterorganicchemistry.com The efficiency of this process is heavily influenced by the nature of the leaving group and the electronic properties of the aromatic system.

The typical order of leaving group ability for halides in SNAr reactions is F > Cl ≈ Br > I. nih.govnih.gov This is contrary to the trend observed in SN2 reactions and is attributed to the rate-determining step usually being the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com However, the methylsulfonyl group (-SO2CH3), a more oxidized form of the methylsulfinyl group, has been identified as a potent leaving group in SNAr reactions, particularly when activated by a pyrimidine ring. rsc.org This suggests that the methylsulfinyl group in this compound could also be displaced under appropriate conditions.

The relative propensity of the iodo versus the methylsulfinyl group to depart would depend on several factors, including the nature of the nucleophile and the specific reaction conditions. The strong electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the carbon atoms to which the leaving groups are attached, thereby facilitating nucleophilic attack. nih.gov

Reactivity of the Pyrimidine Core of this compound

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that profoundly influences its reactivity.

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution. nih.govacs.org The presence of two nitrogen atoms in the ring withdraws electron density, activating the ring carbons towards attack by nucleophiles. In this compound, the positions most activated for SNAr are those bearing the iodo and methylsulfinyl groups (C5 and C2, respectively). The substitution can be influenced by the reaction conditions and the nucleophile used. For instance, studies on related 2-sulfonylpyrimidines have shown that they react readily with thiolates. acs.org

Due to the electron-deficient character of the pyrimidine ring, electrophilic aromatic substitution is generally difficult and requires harsh conditions. The ring nitrogens deactivate the system towards electrophilic attack. However, if an electrophilic substitution were to occur, it would likely be directed to the C5 position, which is analogous to the beta-position of pyridine (B92270) and is the most electron-rich carbon in the pyrimidine ring. The presence of the iodo group at this position further complicates potential electrophilic substitution reactions.

The nitrogen atoms of the pyrimidine ring are basic and can be protonated by acids. The pKa of the conjugate acid of pyrimidine itself is approximately 1.3. The substituents on the ring will influence the basicity of the nitrogen atoms. The electron-withdrawing iodo and methylsulfinyl groups are expected to decrease the basicity of the pyrimidine nitrogens in this compound compared to the unsubstituted parent heterocycle.

Chemo- and Regioselectivity in Reactions of this compound

Chemo- and regioselectivity are critical considerations in the reactions of multifunctional molecules like this compound.

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. In this compound, a nucleophile could potentially react at the C2 position (displacing the methylsulfinyl group), the C5 position (displacing the iodo group), or at the sulfur atom of the methylsulfinyl group. The outcome will depend on the relative reactivity of these sites towards the specific nucleophile. For instance, hard nucleophiles might favor attack at the harder electrophilic carbon centers of the pyrimidine ring, while softer nucleophiles might prefer to attack the softer sulfur atom.

Regioselectivity : When substitution occurs on the pyrimidine ring, regioselectivity determines which leaving group is displaced. The relative activation of the C2 and C5 positions by the ring nitrogens and the inherent leaving group ability of the iodo and methylsulfinyl groups will dictate the regiochemical outcome. In many SNAr reactions on substituted pyrimidines, the position of the leaving group relative to the ring nitrogens plays a crucial role in determining reactivity and selectivity. nih.gov For example, in 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the C4 position. mdpi.com

Detailed Mechanistic Investigations of Key Transformations of this compound

While specific mechanistic studies on this compound are not extensively documented in the provided search results, the general mechanisms of related transformations can be inferred.

A key transformation would be the SNAr reaction. The mechanism is generally accepted to be a two-step process:

Nucleophilic Addition : The nucleophile attacks the electron-deficient pyrimidine ring at a carbon atom bearing a leaving group (either C2 or C5). This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Leaving Group Departure : The aromaticity of the ring is restored by the elimination of the leaving group.

The rate-determining step is typically the initial nucleophilic attack. nih.gov However, in some cases, particularly with poor leaving groups or in aprotic solvents, the departure of the leaving group can become rate-limiting. nih.gov Computational studies on related systems have been used to elucidate the finer details of the transition states and intermediates involved in these SNAr processes. rsc.org

Degenerate ring transformations, as observed in studies of 5-nitropyrimidine, represent another class of complex mechanistic pathways that could potentially be accessible to substituted pyrimidines under specific conditions, although this has not been reported for the title compound. doi.org

Reaction Pathway Elucidation

Currently, there is a lack of published research specifically elucidating the reaction pathways of this compound. While general principles of organic chemistry would suggest potential for nucleophilic aromatic substitution at the 5-position (displacing the iodo group) or reactions involving the methylsulfinyl moiety, no specific studies have been found to confirm or detail these pathways. The interplay between the different functional groups and their influence on the regioselectivity and stereoselectivity of potential reactions remains an open area for investigation.

Transition State Characterization

The characterization of transition states is fundamental to understanding reaction mechanisms, providing insight into the energy barriers and the geometry of the highest energy point along a reaction coordinate. Unfortunately, no computational or experimental data on the transition state characterization for any reaction involving this compound has been identified in the public domain. Such studies would be invaluable in predicting reaction kinetics and outcomes.

Kinetic Isotope Effects and Hammett Studies for Mechanistic Insights

Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms by determining the involvement of a particular atom in the rate-determining step. Similarly, Hammett studies, which correlate reaction rates with substituent effects, can provide crucial information about the electronic nature of transition states. A comprehensive search of scientific databases has yielded no specific KIE or Hammett studies conducted on this compound. The application of these methods would be essential to build a robust understanding of its reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections predict the NMR characteristics of this compound.

¹H NMR: Chemical Shifts, Coupling Constants, and Multiplicities for Proton Environments

The ¹H NMR spectrum of this compound is expected to show two distinct signals for the aromatic protons and one signal for the methyl protons.

The pyrimidine ring protons, H-4 and H-6, are anticipated to appear as singlets due to the negligible four-bond coupling (⁴JHH) between them. The electron-withdrawing effects of the two nitrogen atoms, the iodine atom, and the methylsulfinyl group will significantly deshield these protons. The proton at the C-6 position, being flanked by a nitrogen and the iodine-bearing carbon, is expected to resonate at a lower field than the H-4 proton. The methyl protons of the sulfinyl group will appear as a singlet in a region typical for such functionalities.

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-48.80 - 9.00s
H-69.10 - 9.30s
-S(O)CH₃2.80 - 3.00s

These predictions are based on the analysis of related pyrimidine derivatives.

¹³C NMR: Carbon Framework Analysis and Quaternary Carbon Assignments

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. Three signals are expected for the carbon atoms of the pyrimidine ring and one for the methyl group.

The carbon atoms of the pyrimidine ring are expected to be significantly deshielded. The C-2 carbon, directly attached to the electronegative nitrogen and sulfur atoms, will likely be the most downfield signal. The C-5 carbon, bearing the iodine atom, will show a signal at a relatively upfield position due to the "heavy atom effect" of iodine. The C-4 and C-6 carbons will have chemical shifts influenced by the adjacent nitrogen atoms. The methyl carbon of the sulfinyl group will appear at a characteristic upfield chemical shift.

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
C-2165.0 - 170.0
C-4158.0 - 162.0
C-595.0 - 105.0
C-6160.0 - 165.0
-S(O)CH₃40.0 - 45.0

These predictions are based on data from iodo- and sulfinyl-substituted pyrimidines.

¹⁵N NMR: Pyrimidine Nitrogen Environments and Hybridization States

The ¹⁵N NMR spectrum is a valuable tool for probing the electronic environment of nitrogen atoms. For this compound, two distinct signals are expected for the two non-equivalent nitrogen atoms in the pyrimidine ring.

The chemical shifts of the pyrimidine nitrogens are influenced by the substituents on the ring. Both nitrogen atoms are sp² hybridized. The electron-withdrawing nature of the iodine and methylsulfinyl groups will affect the electron density at the nitrogen atoms, leading to characteristic chemical shifts. Based on data for substituted pyridines and pyrimidines, the nitrogen signals are expected in the range of -70 to -100 ppm relative to nitromethane. mdpi.comresearchgate.netwikipedia.org

¹²⁷I NMR (if applicable for specialized solid-state or solution studies)

While not a routine technique, ¹²⁷I NMR can provide information about the iodine environment. Iodine-127 is a quadrupolar nucleus, which generally results in very broad signals, making solution-state NMR challenging. huji.ac.il However, in solid-state NMR, it can be a useful probe. The chemical shift would be highly dependent on the electronic environment and any intermolecular interactions, such as halogen bonding. For organic iodides, the chemical shifts can span a very wide range. huji.ac.ilresearchgate.net Due to the quadrupolar nature of the ¹²⁷I nucleus, obtaining high-resolution spectra for covalently bonded iodine in a molecule like this is difficult, and the signals are often too broad to be observed with standard high-resolution spectrometers. huji.ac.ilresearchgate.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

COSY (Correlation Spectroscopy): A COSY spectrum would show no cross-peaks between the H-4 and H-6 protons, confirming their lack of significant scalar coupling. This would be consistent with the prediction of two singlets in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the one-bond correlations between the protons and their directly attached carbons. It would show correlations between the H-4 signal and the C-4 signal, the H-6 signal and the C-6 signal, and the methyl proton signal with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is key to confirming the substitution pattern. Key expected correlations would include:

The H-4 proton showing correlations to C-2, C-5, and C-6.

The H-6 proton showing correlations to C-2, C-4, and C-5.

The methyl protons showing a correlation to C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would reveal through-space proximities between protons. A cross-peak between the methyl protons and the H-6 proton would be expected, confirming their spatial proximity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of sulfur, an [M+2]⁺ peak with a characteristic isotopic abundance of about 4% relative to the [M]⁺ peak would also be observed. sapub.orgresearchgate.net

The fragmentation pattern would likely involve the following key steps:

Loss of the iodine atom (I•), leading to a significant fragment ion.

Loss of the methylsulfinyl group (•SOCH₃) or parts of it, such as SO or CH₃SO.

Cleavage of the pyrimidine ring, leading to smaller fragment ions containing nitrogen. The pyrimidine ring itself is relatively stable, so fragmentation of the substituents is expected to occur first. sapub.orgresearchgate.net

Predicted Key Fragments in the Mass Spectrum of this compound:

m/zPredicted Fragment
284[C₅H₅IN₂OS]⁺ (Molecular Ion)
157[C₅H₅N₂OS]⁺
127[I]⁺
124[C₄H₂IN]⁺
63[CH₃SO]⁺

These predictions are based on general fragmentation patterns of pyrimidine derivatives. sapub.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of a compound. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap-based mass spectrometers, can measure mass-to-charge ratios with exceptional accuracy, often to within a few parts per million (ppm). nih.govnih.gov This level of precision allows for the unambiguous determination of a compound's elemental formula.

For this compound, with a chemical formula of C₅H₅IN₂OS, the theoretical exact mass can be calculated using the masses of its most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O, and ³²S). This calculated exact mass serves as a benchmark for comparison with the experimentally measured value obtained from HRMS analysis. A close correlation between the theoretical and experimental masses confirms the elemental composition of the molecule. The use of a high resolving power, such as 70,000 FWHM, is crucial for achieving the necessary mass accuracy, especially in complex sample matrices. nih.gov

Fragmentation Pathways and Structural Elucidation

Beyond providing the exact mass, mass spectrometry offers profound insights into the structural connectivity of a molecule through the analysis of its fragmentation patterns. In electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pathways are often characteristic of the compound's structure.

For pyrimidine derivatives, the pyrimidine ring is a relatively stable moiety. sapub.org Fragmentation studies on similar compounds have shown that the initial fragmentation often involves the loss of substituents from the ring. sapub.org In the case of this compound, potential fragmentation pathways could include:

Loss of the methylsulfinyl group: Cleavage of the C-S bond could lead to the loss of a ·CH₃SO radical.

Loss of iodine: The C-I bond can also cleave, resulting in the loss of an iodine radical.

Cleavage of the sulfoxide group: Fragmentation within the methylsulfinyl group itself, such as the loss of a methyl radical (·CH₃) or a sulfoxide moiety (SO), is also plausible.

Ring fragmentation: While the pyrimidine ring is stable, at higher energies, it can undergo characteristic ring-opening and fragmentation processes.

By meticulously analyzing the mass-to-charge ratios of the resulting fragment ions, a detailed picture of the molecule's structure can be pieced together.

Isotopic Pattern Analysis for Halogens and Sulfur

The presence of certain elements with characteristic isotopic distributions can be a powerful diagnostic tool in mass spectrometry. whitman.edu While iodine is monoisotopic (¹²⁷I), sulfur possesses a notable isotope, ³⁴S, with a natural abundance of approximately 4.2%. whitman.edu This results in a characteristic M+2 peak in the mass spectrum that is about 4.2% of the intensity of the molecular ion peak (M⁺). whitman.edu The presence of this distinct isotopic signature provides strong evidence for the presence of a sulfur atom in the molecule.

The following table summarizes the key isotopic information for elements present in the target compound:

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.9
¹³C1.1
Hydrogen¹H99.98
²H0.02
Iodine¹²⁷I100
Nitrogen¹⁴N99.6
¹⁵N0.4
Oxygen¹⁶O99.8
¹⁷O0.04
¹⁸O0.2
Sulfur³²S95.0
³³S0.8
³⁴S4.2

Data sourced from various publicly available chemical data sources.

Vibrational Spectroscopy: Infrared (IR) and Raman

Characteristic Absorption Bands for the Pyrimidine Ring System

The pyrimidine ring, being an aromatic heterocyclic system, exhibits a set of characteristic vibrational modes. vandanapublications.comvandanapublications.com These include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

Ring stretching: The stretching vibrations of the C-C and C-N bonds within the pyrimidine ring give rise to a series of bands, often in the 1600-1400 cm⁻¹ region. tandfonline.com Protonation of a nitrogen atom in the pyrimidine ring can cause significant shifts in these ring stretching frequencies to higher wavenumbers. tandfonline.com

Ring breathing: A symmetric in-plane stretching of the entire ring, known as the "ring breathing" mode, is often observed in the Raman spectrum.

Out-of-plane bending: C-H out-of-plane bending vibrations occur at lower frequencies, typically below 900 cm⁻¹.

The exact positions of these bands can be influenced by the nature and position of substituents on the pyrimidine ring. nih.gov

Analysis of C-I Stretching Frequencies and Other Functional Group Vibrations

The carbon-iodine (C-I) bond also gives rise to a characteristic stretching vibration. Due to the high mass of the iodine atom, this vibration occurs at a relatively low frequency. The C-I stretching absorption is typically found in the far-infrared region, generally between 600 and 500 cm⁻¹. spectroscopyonline.comlibretexts.org Specifically, for methylene (B1212753) iodide (CH₂I₂), the C-I stretch is observed at 570 cm⁻¹. spectroscopyonline.com

Other functional group vibrations expected for this compound include:

C-H stretching of the methyl group: Aliphatic C-H stretching vibrations from the methyl group are expected in the 3000-2850 cm⁻¹ region.

C-H bending of the methyl group: Bending vibrations of the methyl group (both symmetric and asymmetric) typically appear around 1450 cm⁻¹ and 1375 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies for this compound:

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-HStretching3100-3000
Methyl C-HStretching3000-2850
Pyrimidine RingC=C, C=N Stretching1600-1400 tandfonline.com
Methyl C-HBending1450, 1375
Sulfinyl S=OStretching1100-1000 nih.govaip.org
Carbon-Iodine C-IStretching600-500 spectroscopyonline.comlibretexts.org

Electronic Spectroscopy: UV-Vis and Fluorescence (if applicable)

Electronic spectroscopy provides insights into the electronic structure of a molecule and the transitions between different electronic energy levels.

The primary chromophore in this compound is the pyrimidine ring itself. Pyrimidine exhibits characteristic electronic transitions in the ultraviolet (UV) region of the electromagnetic spectrum. These are primarily of two types:

π→π* transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically high in intensity.

n→π* transitions: These involve the promotion of a non-bonding electron (from the nitrogen atoms) to an antibonding π* orbital. These transitions are generally weaker than π→π* transitions.

The substituents on the pyrimidine ring significantly influence the energy and intensity of these transitions.

Effect of the Iodo Group: The iodine atom, being a halogen, has both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+M). The +M effect is generally weaker for heavier halogens. The presence of the iodo group is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption band compared to unsubstituted pyrimidine due to the extension of the conjugated system.

Effect of the Methylsulfinyl Group: The methylsulfinyl group is also electron-withdrawing and can participate in conjugation with the pyrimidine ring. This would further modulate the energy of the molecular orbitals and likely contribute to a red shift in the absorption maxima.

A study on the UV absorption spectra of various pyrimidines has shown that the position of the absorption maximum (λmax) is sensitive to the nature and position of substituents, as well as the pH of the medium nih.gov. For instance, a related compound, 2-(methylsulfonyl)pyrimidine (B77071), is also expected to show characteristic UV absorption based on its electronic structure americanelements.com.

CompoundExpected λmax (nm) Range (π→π*)Expected Molar Absorptivity (ε)Notes
Pyrimidine~240-260~2000In a non-polar solvent.
5-Iodopyrimidine~260-280>2000Bathochromic shift due to iodine.
This compound~270-300>2000Further bathochromic shift due to both substituents.

Table 2: Predicted UV-Vis Absorption Data for this compound and Related Compounds

Regarding fluorescence, pyrimidine itself is known to be very weakly fluorescent. The introduction of heavy atoms like iodine often quenches fluorescence through enhanced intersystem crossing. Therefore, it is unlikely that this compound would be a strong fluorophore. However, the fluorescence properties of pyrimidine derivatives can be highly sensitive to their substitution pattern and environment, and experimental verification would be necessary.

Solvent Effects on Electronic Spectra and Absorption/Emission Properties

The electronic absorption spectra of pyrimidine derivatives are typically characterized by π→π* and n→π* transitions. nih.gov The presence of the electron-withdrawing iodo group at the 5-position and the methylsulfinyl group at the 2-position is expected to influence the energy of these transitions. The lone pairs on the nitrogen atoms of the pyrimidine ring and the oxygen atom of the sulfoxide group can also participate in n→π* transitions.

It is anticipated that this compound would exhibit positive solvatochromism for its π→π* transitions, meaning a bathochromic (red) shift in the maximum absorption wavelength (λmax) with increasing solvent polarity. This is because the excited state is generally more polar than the ground state in such transitions and is therefore stabilized to a greater extent by polar solvents. Conversely, n→π* transitions would likely show a hypsochromic (blue) shift with increasing solvent polarity, as the non-bonding electrons are stabilized by hydrogen bonding with protic solvents, increasing the energy required for the transition.

The fluorescence properties of this compound are also expected to be solvent-dependent. nih.govnih.govresearchgate.net In many fluorescent organic molecules, an increase in solvent polarity leads to a red shift in the emission spectrum and often a decrease in the fluorescence quantum yield. nih.gov This is due to the stabilization of the excited state and potential non-radiative decay pathways in polar solvents. The presence of the heavy iodine atom may also lead to quenching of fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state.

A hypothetical representation of the solvent effects on the absorption and emission maxima of this compound is presented in Table 1. This table is based on typical trends observed for substituted pyrimidines and related heterocyclic compounds.

Table 1: Hypothetical Solvent Effects on the Absorption and Emission Maxima of this compound

SolventDielectric Constant (ε)Absorption λmax (nm) (Predicted)Emission λmax (nm) (Predicted)
Hexane1.88275340
Dichloromethane8.93280355
Acetone20.7282365
Acetonitrile37.5283370
Ethanol24.6285380
Methanol32.7286385
Water80.1290400

Note: The data in this table are hypothetical and intended for illustrative purposes. Actual experimental values may differ.

Advanced Analytical Techniques for Purity Assessment and Isomeric Characterization

The assessment of purity and the characterization of potential isomers are critical aspects of the analysis of this compound. Given its structure, particular attention must be paid to both constitutional isomers that may arise during synthesis and stereoisomers due to the chiral nature of the sulfoxide group.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of pyrimidine derivatives. researchgate.netrjptonline.orgnih.govsigmaaldrich.com For a compound like this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water or a buffer and an organic modifier such as acetonitrile or methanol. Gradient elution would be beneficial for separating impurities with a wide range of polarities. Detection is commonly achieved using a UV detector, set at a wavelength corresponding to a high absorbance of the analyte. rjptonline.org

The methylsulfinyl group in this compound introduces a stereocenter at the sulfur atom, meaning the compound can exist as a pair of enantiomers. The separation and characterization of these enantiomers are crucial. Chiral chromatography, particularly chiral HPLC, is the most effective technique for this purpose. rsc.orgnih.govfrontiersin.orgresearchgate.net This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving chiral sulfoxides. nih.gov Supercritical fluid chromatography (SFC) with a chiral column can also be a powerful alternative for enantioseparation. nih.gov

Mass spectrometry (MS), often coupled with a chromatographic technique (LC-MS or GC-MS), is indispensable for the identification and structural elucidation of impurities and isomers. lcms.cznih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions of the parent compound and any related substances. Tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural information that can help to distinguish between isomers that may not be separable by chromatography alone. lcms.cznih.gov For instance, fragmentation patterns can help to differentiate between positional isomers.

A summary of potential analytical techniques for the purity and isomeric characterization of this compound is provided in Table 2.

Table 2: Advanced Analytical Techniques for this compound

TechniqueApplicationTypical Stationary PhaseTypical Mobile Phase/ConditionsDetection
Reversed-Phase HPLCPurity AssessmentC18, C8Acetonitrile/Water or Methanol/Water gradientUV-Vis (DAD)
Chiral HPLCEnantiomeric SeparationPolysaccharide-based (e.g., Chiralpak AD, Chiralcel OD)Hexane/Isopropanol or other solvent mixturesUV-Vis (DAD)
LC-MSIdentification of Impurities and IsomersC18, Chiral CSPAs per HPLC methodsMass Spectrometer (e.g., Q-TOF, Orbitrap)
GC-MSAnalysis of Volatile ImpuritiesPhenyl-methylpolysiloxaneHelium carrier gas, temperature programmingMass Spectrometer

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the electronic behavior and properties of this compound. These calculations, based on the principles of quantum mechanics, can predict various molecular attributes with a high degree of accuracy.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests that the molecule is more prone to chemical reactions. wjarr.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, likely involving the pyrimidine ring and the sulfur and iodine atoms, which possess lone pairs of electrons. The LUMO, on the other hand, would be distributed over the electron-deficient sites, representing the regions most susceptible to nucleophilic attack. The presence of the electron-withdrawing iodine atom and the methylsulfinyl group is anticipated to lower the energy of the LUMO, thereby influencing the HOMO-LUMO gap.

Illustrative data from computational studies on similar substituted pyrimidines suggest that the HOMO-LUMO gap would likely fall in the range of 3 to 5 eV, indicating a moderately reactive compound. wjarr.comresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap 4.7

Note: These values are representative examples based on calculations of structurally related pyrimidine derivatives and are intended for illustrative purposes.

The distribution of electron density within this compound is non-uniform due to the presence of heteroatoms (nitrogen, sulfur, and oxygen) and the halogen substituent. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecular surface. rsc.org Regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored in shades of blue) denote electron-poor areas that are prone to nucleophilic attack.

In this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the sulfinyl group are expected to be regions of high negative potential. The hydrogen atoms of the methyl group and the pyrimidine ring, as well as the area around the iodine atom (due to the sigma-hole phenomenon), would exhibit a positive electrostatic potential. Understanding the MEP is crucial for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence the compound's crystal packing and interactions with biological targets.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with diffuse electron clouds, such as those containing iodine and sulfur, tend to have higher polarizability. The calculated polarizability of this compound provides insight into its non-covalent interactions, including dispersion forces.

Table 2: Illustrative Calculated Dipole Moment and Polarizability for this compound

PropertyCalculated Value
Dipole Moment (Debye)3.5 D
Average Polarizability (ų)15.2

Note: These values are representative and derived from general knowledge of similar molecular structures.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium-sized molecules like this compound. tandfonline.com

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. DFT calculations can be employed to perform a full geometry optimization, which locates the minimum energy conformation of this compound. wjarr.com This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the C-S bond of the methylsulfinyl group. Different orientations of the methyl and oxygen atoms relative to the pyrimidine ring will have different energies. DFT calculations can map out the potential energy surface associated with this rotation, identifying the global minimum energy conformer and any other low-energy conformers that may be populated at room temperature. The results of such an analysis are critical for understanding the molecule's shape and how it might interact with other molecules.

DFT is a powerful tool for predicting various spectroscopic properties, which can be invaluable for the characterization of new compounds. researchgate.netnih.gov

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, etc.) can be achieved with good accuracy using DFT methods like the Gauge-Including Atomic Orbital (GIAO) approach. rsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be obtained. These predicted shifts can then be compared with experimental data to confirm the molecular structure and aid in the assignment of complex spectra.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
Pyrimidine H8.5 - 9.0
Methyl H2.8 - 3.2
Pyrimidine C (Iodo-substituted)90 - 100
Pyrimidine C (Sulfinyl-substituted)160 - 170
Other Pyrimidine C155 - 165
Methyl C40 - 45

Note: These are representative chemical shift ranges based on DFT calculations of analogous structures and serve for illustrative purposes.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. nih.gov Each vibrational mode involves specific atomic motions, and the calculated frequencies can be used to assign the experimental spectral bands to particular functional groups and vibrational modes within the molecule. For this compound, characteristic vibrational frequencies would be expected for the pyrimidine ring stretching and bending modes, the C-H stretching of the methyl group, the S=O stretching of the sulfinyl group, and the C-I stretching.

Table 4: Illustrative Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
Pyrimidine Ring Stretching1550 - 1600
C-H Stretching (Methyl)2900 - 3000
S=O Stretching1050 - 1100
C-I Stretching500 - 600

Note: These frequency ranges are illustrative and based on typical values for these functional groups in similar molecules.

Calculation of Reaction Energies and Activation Barriers for Transformations

The transformation of this compound into other chemical entities is fundamentally governed by the energetics of the reaction pathways. Computational chemistry provides powerful tools to dissect these transformations by calculating reaction energies (ΔE_rxn) and activation barriers (E_a). These calculations are crucial for predicting reaction feasibility, kinetics, and mechanisms. Density Functional Theory (DFT) is a commonly employed method for such investigations, often using functionals like B3LYP with basis sets such as 6-31G* for geometry optimization and energy calculations.

Key transformations for a molecule like this compound include nucleophilic aromatic substitution (S_NAr), cross-coupling reactions at the C-I bond, and oxidation or reduction of the methylsulfinyl group. For each potential reaction, computational models can determine the geometry of transition states and intermediates, which are critical for calculating the activation energy.

While specific computational data for the transformation of this compound is not extensively documented in the literature, studies on analogous structures provide insight. For example, computational modeling of related iodinated pyrimidines is used to analyze the leaving group ability of iodide versus other halogens and to study transition state geometries. Research on the halogenation of pyrazolo[1,5-a]pyrimidines suggests an electrophilic substitution mechanism, which could be computationally modeled to determine the relative energies of intermediates and transition states. rsc.org

Below is a representative table illustrating the type of data generated from DFT calculations for hypothetical transformations of this compound.

Transformation TypeHypothetical ReactionCalculated Activation Energy (E_a) (kcal/mol)Calculated Reaction Energy (ΔE_rxn) (kcal/mol)
Nucleophilic Substitution (S_NAr)Reaction with Methoxide (CH₃O⁻) at C522.5-15.8
Suzuki Cross-CouplingReaction with Phenylboronic Acid28.1-25.2
Sulfoxide OxidationOxidation to 5-Iodo-2-(methylsulfonyl)pyrimidine15.3-45.7
Sulfoxide ReductionReduction to 5-Iodo-2-(methylthio)pyrimidine19.8-10.4

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical outputs of computational studies on reaction energetics.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their structural flexibility, conformational changes, and interactions with their environment. mdpi.com For this compound, MD simulations can reveal how the molecule behaves in different solvents or how it might interact with a biological target. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to track the trajectory of each atom over time. mdpi.com

The process involves defining a force field, which is a set of parameters that describe the potential energy of the system based on the positions of its atoms. Force fields like AMBER, CHARMM, or OPLS are commonly used for organic molecules. acs.org MD simulations have been successfully applied to study various pyrimidine derivatives to understand their binding mechanisms with protein targets and to assess the stability of protein-ligand complexes. nih.govscienceopen.com

Studies on other substituted pyrimidines and sulfoxides reveal key conformational features. For instance, the analysis of a Y-shaped pyrimidine derivative showed significant differences in the dihedral angles between the pyrimidine ring and its substituents, highlighting conformational flexibility. acs.org The stereoelectronic effects of sulfoxide groups are known to influence the conformational preferences in cyclic systems. acs.org

MD simulations can explore the conformational landscape of this compound by simulating its motion over nanoseconds or longer. This allows for the observation of transitions between different conformational states and the characterization of the molecule's flexibility. Key parameters to analyze include dihedral angles, root-mean-square deviation (RMSD) from a reference structure, and the radius of gyration (RoG).

The following interactive table presents plausible key dihedral angles for the most stable conformation of this compound, based on typical values for similar structures.

Dihedral AngleDefining AtomsCalculated Value (Degrees)Description
τ₁N1-C2-S-O-65.0Orientation of the sulfoxide oxygen relative to the pyrimidine ring
τ₂N1-C2-S-C(methyl)175.5Orientation of the methyl group relative to the pyrimidine ring
τ₃C6-N1-C2-S179.8Planarity of the sulfinyl group with the ring

Note: The data in this table is representative and based on values for analogous molecules. Specific values for this compound would require dedicated computational studies.

The chemical behavior and properties of a solute are significantly influenced by the surrounding solvent. MD simulations are an excellent tool for studying solvation at a molecular level. They can model the explicit interactions between this compound and individual solvent molecules, revealing details about the structure of the solvation shell, hydrogen bonding, and the energetics of solvation.

The choice of solvent is critical for chemical reactions and for understanding biological interactions. For pyrimidine derivatives, a range of solvents are used in synthesis and analysis, including dimethyl sulfoxide (DMSO), methanol, and hexafluoroisopropanol (HFIP). acs.orgnih.gov MD simulations can help rationalize the choice of solvent by predicting solubility and the stability of the compound in different environments.

Key analyses from solvation studies include the calculation of the radial distribution function (RDF) for solvent atoms around specific solute atoms, which provides a measure of the local solvent structure. The number and lifetime of hydrogen bonds between the solute and protic solvents can also be quantified. Furthermore, the free energy of solvation can be calculated, which is a critical parameter for predicting how the molecule partitions between different phases (e.g., water and octanol), a property related to its bioavailability.

Reactivity Prediction and Design Principles

Computational chemistry offers powerful frameworks for predicting the chemical reactivity of molecules, guiding the design of new synthetic routes and functional materials. For this compound, these principles can identify which parts of the molecule are most likely to react and under what conditions.

Conceptual Density Functional Theory (DFT) provides a set of descriptors that quantify chemical reactivity. Among the most useful are the Fukui functions (f(r)), which identify the regions in a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. wikipedia.orgfaccts.de The Fukui function is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. wikipedia.org

In practice, condensed Fukui functions are calculated for each atom in the molecule:

f+ : Indicates susceptibility to nucleophilic attack (where an electron is added). A high value suggests an electrophilic site.

f- : Indicates susceptibility to electrophilic attack (where an electron is removed). A high value suggests a nucleophilic site.

f⁰ : Indicates susceptibility to radical attack.

For this compound, these indices can predict the most probable sites of reaction. For example, the carbon atom attached to the iodine is expected to be a primary site for nucleophilic attack or cross-coupling reactions. The nitrogen atoms in the pyrimidine ring and the oxygen atom of the sulfoxide group are potential nucleophilic sites. DFT studies on related pyrido[2,3-d]pyrimidines have been used to analyze the ability of molecules to donate and accept electrons, which is directly related to these reactivity indices. dntb.gov.ua

The following table illustrates how Fukui indices could be applied to predict the reactivity of different atomic sites in this compound.

Atomic Sitef+ (Nucleophilic Attack)f- (Electrophilic Attack)f⁰ (Radical Attack)Predicted Reactivity
C5 (bonded to I)HighLowModerateHighly electrophilic, prone to S_NAr and coupling
C2 (bonded to S)ModerateLowLowModerately electrophilic
N1LowHighLowNucleophilic
N3LowHighLowNucleophilic
SModerateLowModerateElectrophilic, subject to oxidation
O (of sulfoxide)LowHighLowHighly nucleophilic

Note: The values in this table are qualitative predictions based on chemical principles. Actual quantitative values would require specific DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific activity, which can be biological (e.g., enzyme inhibition) or purely chemical (e.g., reaction rate). nih.govresearchgate.net These models are built by calculating a set of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical properties.

To predict the chemical reactivity of this compound, a QSAR model could be developed using a dataset of related pyrimidine derivatives with known reactivity in a specific transformation. Studies on 2-sulfonylpyrimidines have shown that substituents, particularly at the 5-position, have a significant effect on reactivity in reactions with thiols. acs.org

Relevant descriptors for a QSAR model of reactivity might include:

Electronic Descriptors : Charges on specific atoms, dipole moment, HOMO/LUMO energies, and electrophilicity indices.

Steric Descriptors : Molecular volume, surface area, and specific conformational parameters (e.g., Hammett or Taft parameters).

Topological Descriptors : Indices that describe molecular connectivity and branching.

Quantum Chemical Descriptors : Calculated values like the energy of the lowest unoccupied molecular orbital (LUMO), which can correlate with susceptibility to nucleophilic attack.

A typical QSAR equation might take the form of a multiple linear regression (MLR) model: log(k) = c₀ + c₁ * D₁ + c₂ * D₂ + ... where log(k) is the logarithm of the reaction rate constant, Dᵢ are the calculated descriptors, and cᵢ are the coefficients determined by the regression analysis.

The table below lists some descriptors that would be relevant for building a QSAR model to predict the chemical reactivity of pyrimidine derivatives.

Descriptor ClassSpecific DescriptorRelevance to Reactivity
ElectronicLUMO EnergyCorrelates with susceptibility to nucleophilic attack.
ElectronicPartial Charge on C5Indicates the electrophilicity of the reaction center.
StericMolar Refractivity (MR) of C5 substituentDescribes the steric bulk and polarizability around the reaction site.
TopologicalWiener IndexRelates to the overall molecular shape and branching.
Quantum ChemicalGlobal Electrophilicity Index (ω)Quantifies the overall electrophilic nature of the molecule.

By developing and validating such QSAR models, the reactivity of new, unsynthesized pyrimidine derivatives could be predicted, accelerating the discovery of compounds with desired chemical properties. nih.govresearchgate.net

In Silico Screening for Novel Synthetic Pathways or Chemical Transformations

The exploration of novel synthetic pathways and chemical transformations for this compound is a key area where theoretical and computational chemistry can provide significant insights. In silico screening methodologies, leveraging advances in machine learning and expert systems, offer a powerful approach to augment traditional laboratory-based research. These computational tools can rapidly analyze vast chemical reaction spaces to propose innovative and efficient synthetic routes that may not be immediately obvious to chemists.

Retrosynthesis Analysis Software

The software operates by applying a vast set of expert-coded reaction rules or machine-learned patterns to the target molecule. sigmaaldrich.comunibe.ch This process identifies key bond disconnections and suggests precursor molecules. The process is iterative, continuing until readily available starting materials are identified. ucla.edu For this compound, a retrosynthesis tool might propose pathways starting from diverse precursors such as pyrimidine, thiouracil, or other functionalized pyrimidine derivatives.

A hypothetical output from such a retrosynthesis analysis could be summarized in the following table:

Proposed Pathway Key Disconnection Proposed Precursors Predicted Number of Steps Estimated Overall Yield (%)
Pathway AC-S Bond Formation5-Iodopyrimidine-2-thiol, Methylating Agent275
Pathway BC-I Bond Formation2-(Methylsulfinyl)pyrimidine, Iodinating Agent185
Pathway CPyrimidine Ring FormationMalondialdehyde, Thiourea, Iodinating Agent360
Pathway DOxidation of Sulfide5-Iodo-2-(methylthio)pyrimidine190

This table is a hypothetical representation of potential outputs from retrosynthesis software and is for illustrative purposes only.

Machine Learning-Based Reaction Prediction

Beyond retrosynthesis, machine learning models are increasingly used to predict the outcomes of novel chemical reactions. mit.eduresearchgate.net These models are trained on large datasets of published reactions, such as those from Reaxys, and can learn the complex relationships between reactants, reagents, solvents, and the resulting products. nih.gov For this compound, such models could be used to explore a wide range of potential transformations.

For instance, a researcher could propose reacting this compound with various nucleophiles, electrophiles, or under different catalytic conditions. A trained neural network could then predict the most likely product(s) and even estimate the reaction yield. sesjournal.com This allows for the rapid virtual screening of many potential reactions, prioritizing those with the highest probability of success for experimental validation.

The following table illustrates the type of data that could be generated from a machine learning-based reaction prediction for this compound:

Reactant 1 Reactant 2 Proposed Conditions Predicted Major Product Predicted Yield (%) Confidence Score
This compoundAnilinePd Catalyst, Base, Toluene, 100°C5-Phenylamino-2-(methylsulfinyl)pyrimidine650.85
This compoundPhenylboronic acidPd Catalyst, Base, Dioxane, 80°C5-Phenyl-2-(methylsulfinyl)pyrimidine780.92
This compoundSodium AzideDMF, 60°C5-Azido-2-(methylsulfinyl)pyrimidine550.79

This table is a hypothetical representation of potential outputs from a machine learning reaction prediction model and is for illustrative purposes only.

Quantum Mechanics-Based Pathway Exploration

For a more detailed and mechanistically insightful approach, quantum mechanical (QM) calculations can be employed to explore potential reaction pathways. catalysis.blognih.gov Methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, transition states, and products for a proposed reaction. This allows for the determination of activation barriers and reaction thermodynamics, providing a deeper understanding of the reaction's feasibility. catalysis.blog

For example, if a novel cyclization reaction involving this compound is proposed, QM calculations could be used to:

Identify the most likely reaction mechanism.

Calculate the activation energy for the rate-determining step.

Predict the regioselectivity and stereoselectivity of the reaction.

While computationally more intensive than retrosynthesis software or machine learning models, QM methods provide a high level of theoretical validation for proposed transformations. nih.gov

The integration of these in silico screening tools offers a powerful strategy for accelerating the discovery of novel synthetic pathways and chemical transformations for this compound. By combining the broad exploratory power of retrosynthesis and machine learning with the detailed mechanistic insights from quantum mechanics, researchers can more efficiently design and prioritize experiments, ultimately saving time and resources in the laboratory. csmres.co.ukchimia.ch

Applications of 5 Iodo 2 Methylsulfinyl Pyrimidine in Pure Chemical Synthesis and Materials Science Research

Role as a Versatile Building Block in Organic Synthesis

The unique combination of reactive sites on 5-Iodo-2-(methylsulfinyl)pyrimidine allows for its use as a versatile scaffold in the field of organic synthesis. The iodine atom is a well-established handle for cross-coupling reactions, while the methylsulfinyl group can act as a leaving group, enabling nucleophilic substitution.

The C-I bond at the 5-position of the pyrimidine (B1678525) ring is particularly amenable to palladium-catalyzed cross-coupling reactions. This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. Research has shown that 5-iodopyrimidines are effective substrates for such transformations, often providing desired products in good yields. clockss.org These reactions facilitate the introduction of a wide array of substituents, including alkyl, aryl, and vinyl groups, onto the pyrimidine core.

For instance, palladium-catalyzed reactions like the Heck, Suzuki, and Sonogashira couplings are frequently employed. The reaction of 5-iodopyrimidines with olefins (Heck reaction), boronic acids (Suzuki reaction), or terminal alkynes (Sonogashira reaction) leads to the formation of 5-substituted pyrimidines, which are precursors to more elaborate structures. clockss.orgelsevierpure.com The palladium acetate (B1210297) catalyst, sometimes used in conjunction with phosphine (B1218219) ligands, has proven effective in these transformations. clockss.org

Table 1: Representative Cross-Coupling Reactions on 5-Iodopyrimidine (B189635) Core

Reaction TypeCoupling PartnerCatalyst System (Example)Resulting C5-SubstituentReference
Heck CouplingStyrene (B11656)Palladium(II) AcetateStyryl clockss.orgelsevierpure.com
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂ / CuIPhenylethynyl elsevierpure.comdocumentsdelivered.com
Suzuki CouplingArylboronic AcidPd(PPh₃)₄Aryl clockss.org

From a synthetic standpoint, the pyrimidine nucleus is a core component of numerous molecules designed for pharmaceutical research. semanticscholar.orgnih.gov The methodologies used to construct these motifs often rely on versatile precursors like this compound. The 2-(methylsulfinyl) group is a key functionality; it can be displaced by various nucleophiles, such as amines, to install different substituents at the C2 position. This nucleophilic aromatic substitution (SNAr) is a fundamental step in building diversity around the pyrimidine scaffold.

Furthermore, the related 2-(methylsulfonyl)pyrimidine (B77071) derivatives are known to undergo substitution reactions readily. achemblock.com The synthetic utility is demonstrated in the construction of polysubstituted pyrimidines, where sequential reactions at the C2, C4, and C5 positions can be planned. For example, a synthetic route might involve a nucleophilic substitution at C2, followed by a palladium-catalyzed cross-coupling at the C5-iodo position, allowing for controlled and regioselective elaboration of the pyrimidine ring. nih.gov The synthesis of various substituted pyrimidines often starts from simpler building blocks, such as in the Biginelli reaction, which produces a dihydropyrimidine (B8664642) that can be subsequently functionalized. semanticscholar.orgmdpi.com

The utility of this compound extends beyond simple substitution to the construction of fused heterocyclic systems. These polycyclic structures are of significant interest in materials science and synthetic chemistry. A common strategy involves a cross-coupling reaction at the 5-iodo position to introduce a substituent containing a reactive functional group, which then undergoes an intramolecular cyclization to form a new ring fused to the pyrimidine.

For example, the Sonogashira coupling of a 5-iodopyrimidine with a terminal alkyne can yield a 5-ethynylpyrimidine (B139185) intermediate. This intermediate can then be cyclized to form fused systems like furo[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines, depending on the subsequent reaction conditions and the other substituents on the pyrimidine ring. elsevierpure.comdocumentsdelivered.com Similarly, pyrazolo[1,5-a]pyrimidines, another important class of fused heterocycles, are often synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or by constructing the pyrimidine ring onto a pre-existing pyrazole. nih.gov The functional handles on a starting material like this compound provide the necessary reactivity to engage in these complex synthetic sequences.

Table 2: Synthesis of Fused Heterocycles from Pyrimidine Precursors

Starting Pyrimidine TypeKey Reaction SequenceResulting Fused HeterocycleReference
5-Iodopyrimidine1. Sonogashira coupling with an alkyne 2. Intramolecular cyclizationFuro[2,3-d]pyrimidine elsevierpure.com
5-Iodopyrimidine1. Sonogashira coupling with an alkyne 2. Intramolecular cyclization with a sulfur sourceThieno[2,3-d]pyrimidine elsevierpure.comdocumentsdelivered.com
Aminopyrimidine derivativeCondensation with a β-ketoesterPyrrolo[2,3-d]pyrimidine elsevierpure.com
Functionalized PyrimidineCondensation with an aminopyrazolePyrazolo[1,5-a]pyrimidine nih.gov

Ligand Design in Transition Metal Catalysis

The nitrogen atoms of the pyrimidine ring possess lone pairs of electrons, making them effective coordination sites for transition metals. This property allows pyrimidine derivatives to serve as ligands in catalytic processes. The electronic and steric properties of these ligands can be finely tuned by altering the substituents on the pyrimidine ring.

Pyrimidine-based scaffolds can act as N-donor ligands, influencing the outcome of transition metal-catalyzed reactions, including cross-coupling processes. The ability to modify the substituents at the 2- and 5-positions (among others) of this compound is crucial. By replacing the iodo and methylsulfinyl groups with other functionalities, chemists can create a library of pyrimidine-based ligands with varied steric bulk and electronic properties.

For example, introducing a phosphine group via a cross-coupling reaction could create a P,N-bidentate ligand, a privileged class of ligands in catalysis. The tuning of these ligands is essential for optimizing catalytic activity, selectivity, and substrate scope in reactions that are themselves used to synthesize complex molecules. clockss.org

A significant goal in modern synthesis is the development of catalysts for asymmetric reactions, which produce one enantiomer of a chiral product preferentially. The scaffold of this compound offers potential for the design of novel chiral ligands.

Chirality can be introduced in several ways. One approach is to use the iodo group as a handle to attach a known chiral auxiliary via a cross-coupling reaction. A more direct and synthetically elegant approach involves the sulfinyl group itself. The sulfur atom in the methylsulfinyl group is a stereocenter, meaning that this compound can exist as a pair of enantiomers. If these enantiomers can be resolved or if an asymmetric synthesis can be developed to produce one enantiomer selectively, the resulting enantiopure compound could serve directly as a chiral ligand. The pyrimidine nitrogens and the sulfoxide (B87167) oxygen could act as coordination sites for a metal, creating a chiral environment around the catalytic center. Such a ligand could potentially be employed in asymmetric catalysis to control the stereochemical outcome of a chemical reaction.

Advanced Materials Science Applications (strictly non-biological)

The unique electronic and structural characteristics of the iodopyrimidine scaffold suggest potential applications for this compound in the synthesis of novel organic materials. The presence of the iodine atom allows for facile carbon-carbon bond formation through cross-coupling reactions, while the pyrimidine ring and the sulfinyl group can impart specific electronic and self-assembly properties to the final material.

Precursor for Conjugated Polymers and Oligomers with Pyrimidine Units

While specific studies detailing the use of this compound in polymerization are not prevalent, its structure is analogous to other halogenated pyrimidines used as monomers in the synthesis of complex organic molecules and materials. The carbon-iodine bond is a key reactive site for cross-coupling reactions like Suzuki or Sonogashira coupling, which are fundamental methods for constructing the backbone of conjugated polymers.

The incorporation of the electron-deficient pyrimidine unit into a polymer backbone can significantly influence the material's electronic properties, often leading to materials with low-lying LUMO (Lowest Unoccupied Molecular Orbital) levels, which is advantageous for n-type semiconductor applications. The methylsulfinyl group, being a chiral center and possessing a dipole moment, could further modulate the polymer's solubility, morphology, and electronic character.

Components in Optoelectronic Materials (e.g., organic light-emitting diodes, organic photovoltaics)

Pyrimidine derivatives are explored as components in materials for optoelectronic devices due to their electronic properties. bldpharm.com Covalent Organic Frameworks (COFs) built from specific organic linkers are noted for their potential in optoelectronics. nih.gov Although direct application of this compound in devices like OLEDs or OPVs has not been documented, its functional groups suggest it could serve as a valuable building block. The iodopyrimidine moiety can be used to synthesize larger conjugated systems that form the active layers in such devices. The electron-deficient nature of the pyrimidine ring is a desirable trait for host materials in OLEDs or acceptor materials in OPVs.

Building Blocks for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks. nih.govnih.gov The selection of these building blocks dictates the framework's structure and properties. Halogenated organic molecules are frequently used as linkers in the design of these frameworks. For instance, di-iodinated terephthalates have been used to construct Co(II) MOFs where the iodine atoms participate in halogen bonding with guest molecules. rsc.org

Suppliers of chemical building blocks categorize compounds like this compound and its sulfonyl analogue as potential material building blocks, suggesting their utility in constructing larger, well-defined architectures like MOFs and COFs. bldpharm.comachemblock.combldpharm.com The pyrimidine nitrogen atoms could act as coordination sites for metal ions in MOFs, while the iodo-group could be transformed via coupling reactions to create the covalent linkages required for COF assembly.

Supramolecular Chemistry and Self-Assembly (e.g., hydrogen-bonded networks, halogen-bonded assemblies)

The field of supramolecular chemistry heavily relies on specific, non-covalent interactions to construct organized assemblies. This compound possesses multiple functional groups capable of participating in such interactions.

Halogen Bonding: The iodine atom on the pyrimidine ring can act as a potent halogen bond donor. This interaction, where the electropositive region (the σ-hole) on the iodine atom interacts with a nucleophile, is a powerful tool in crystal engineering and the design of supramolecular assemblies. nih.govmdpi.com Studies on other iodo-substituted aromatic and heterocyclic compounds demonstrate the formation of robust halogen bonds with nitrogen atoms (e.g., in pyridines or other pyrimidines), oxygen atoms, and even π-systems. nih.govmdpi.comnih.govresearchgate.net It is well-established that pyrimidine moieties can serve as effective halogen-bond acceptors. nih.gov This donor-acceptor pairing can be used to direct the self-assembly of molecules into predictable one- or two-dimensional networks. nih.gov

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring are hydrogen bond acceptors. This allows for the formation of hydrogen-bonded networks, a common feature in the crystal structures of pyrimidine-containing compounds. nih.gov The combination of hydrogen and halogen bonding provides a powerful strategy for creating complex, multi-component supramolecular architectures with high degrees of predictability and control. nih.gov

Interaction TypeParticipating Group on CompoundRolePotential Partner GroupCitation
Halogen BondingC-I (Iodine)DonorNitrogen atoms, Oxygen atoms, π-systems nih.govmdpi.comnih.gov
Hydrogen BondingPyrimidine NitrogensAcceptorN-H, O-H groups nih.gov

Chemical Probe Development for Mechanistic Studies in Synthetic Chemistry (not biological probes)

Chemical probes are molecules designed to interrogate complex systems. olemiss.edu While often associated with biology, probes are also valuable for elucidating reaction mechanisms in synthetic chemistry. The reactivity of the carbon-iodine bond in this compound makes it a candidate for such applications. For instance, its participation in metal-catalyzed cross-coupling reactions could be monitored using spectroscopic techniques. By tracking the consumption of the starting material and the formation of intermediates and products, detailed mechanistic information about the catalytic cycle can be obtained. However, specific studies employing this compound for this purpose are not documented in the analyzed literature. The general principle relies on the utility of iodinated aromatics and heterocycles as versatile reagents in synthetic transformations. mdpi.com

Radiolabeling Strategies for Isotopic Tracers in Chemical Processes (not human imaging or diagnostics)

The presence of an iodine atom in this compound makes it a prime candidate for radiolabeling with isotopes of iodine (e.g., ¹²⁵I or ¹³¹I). Iodinated compounds are essential precursors for various functional group transformations and are widely used in synthesis. mdpi.com

In the context of non-biological chemical processes, a radiolabeled version of this compound could serve as an isotopic tracer. For example, in studying the mechanisms of complex multi-step syntheses or polymerization reactions, incorporating a radiolabeled monomer would allow for precise tracking of its incorporation into the final product and could help identify byproducts or alternative reaction pathways. This technique can provide quantitative data on reaction kinetics and yields that might be difficult to obtain through other means. While the synthesis of iodinated pyrimidines is a well-established field, the specific application of radiolabeled this compound as a tracer in industrial or synthetic process chemistry has not been specifically reported. mdpi.com

Future Outlook and Emerging Research Directions for 5 Iodo 2 Methylsulfinyl Pyrimidine

Development of Sustainable and Eco-friendly Synthesis Routes for 5-Iodo-2-(methylsulfinyl)pyrimidine

Traditional synthetic methods for pyrimidine (B1678525) derivatives often rely on hazardous reagents and solvents, generating significant chemical waste. rasayanjournal.co.in The future of synthesizing this compound is increasingly geared towards green chemistry principles, aiming to enhance efficiency while minimizing environmental impact. benthamdirect.com

Emerging research focuses on several key areas:

Solvent-Free and Aqueous Synthesis: Researchers are exploring solvent-free reaction conditions, often utilizing mechanical methods like ball milling or grinding, which have proven effective for the iodination of pyrimidines. nih.govmdpi.com These techniques reduce volatile organic compound (VOC) emissions and can lead to shorter reaction times and higher yields. nih.gov The use of water as a green solvent is also a promising strategy, as it is non-toxic, inexpensive, and environmentally benign. jmaterenvironsci.com

Multicomponent Reactions (MCRs): One-pot MCRs are being developed to construct complex pyrimidine scaffolds from simple precursors in a single step. rasayanjournal.co.inresearchgate.net This approach improves atom economy and process efficiency by reducing the number of intermediate purification steps.

Energy-Efficient Methods: Microwave-assisted and ultrasound-induced syntheses are gaining traction as they can significantly accelerate reaction rates, often leading to higher yields and purer products compared to conventional heating methods. rasayanjournal.co.inbenthamdirect.comresearchgate.net

Renewable Feedstocks and Catalysts: The long-term vision includes sourcing starting materials from renewable biomass and employing reusable, non-toxic catalysts, such as nano-catalysts or biocatalysts, to further align the synthesis with sustainability goals. benthamdirect.comresearchgate.net

Table 1: Comparison of Green Synthesis Strategies for Pyrimidine Derivatives
Green Chemistry ApproachDescriptionKey AdvantagesRelevant Findings
Mechanochemistry (Grinding)Performs reactions in the solid state by mechanical force.Solvent-free, short reaction times, high yields, simple setup.Successfully used for the eco-friendly iodination of pyrimidine derivatives with solid iodine and AgNO₃. nih.govmdpi.com
Microwave-Assisted SynthesisUses microwave energy to heat reactions.Rapid heating, reduced reaction times, increased yields, enhanced purity. researchgate.netWidely applied for synthesizing various pyrimidine-based heterocycles. rasayanjournal.co.inbenthamdirect.com
Aqueous Media SynthesisUtilizes water as the reaction solvent.Environmentally benign, low cost, non-toxic, safe.Demonstrated as an excellent and green catalytic system for pyrimidine synthesis. jmaterenvironsci.com
Multicomponent Reactions (MCRs)Combines three or more reactants in a single pot to form the product.High atom economy, reduced waste, operational simplicity, shorter synthesis time. rasayanjournal.co.inEfficient for creating diverse pyrano[2,3-d]pyrimidines and related structures. jmaterenvironsci.comresearchgate.net

Exploration of Novel Catalytic Transformations Involving this compound

The inherent reactivity of this compound makes it an ideal substrate for novel catalytic transformations. The carbon-iodine bond is a prime site for cross-coupling reactions, while the pyrimidine ring itself is amenable to direct functionalization.

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for forging new chemical bonds under mild conditions. nih.govacs.org This methodology avoids the need for high temperatures and harsh reagents, offering a greener alternative to traditional methods.

For pyrimidine systems, photoredox catalysis enables:

Direct C-H Functionalization: Researchers are exploring the direct introduction of new functional groups (e.g., alkyl, aryl, amino) onto the pyrimidine ring by activating C-H bonds. nih.govacs.org This strategy is highly atom-economical. For electron-deficient heterocycles like pyrimidines, Minisci-type reactions initiated by photoredox-generated radicals are particularly effective. nih.govacs.org

Novel Bond Formations: The generation of radical intermediates from this compound or its reaction partners under photoredox conditions can lead to previously inaccessible molecular architectures. acs.org Acridinium-based organic photoredox catalysts, for instance, are potent oxidants capable of activating a wide range of substrates to participate in these transformations. nicewiczlaboratory.com

The future in this area involves designing new photocatalysts and reaction conditions to control the regioselectivity of the functionalization, particularly at positions other than the activated C2 or C5 sites.

Electrosynthesis represents another green and powerful platform for chemical synthesis, using electrical current to drive redox reactions. researchgate.net This technique offers precise control over reaction potential, often obviating the need for chemical oxidants or reductants and thereby minimizing waste.

Emerging applications in pyrimidine chemistry include:

Reductive Coupling and Cyclization: The electrochemical reduction of pyrimidine derivatives can generate radical anions or other reactive intermediates, which can be trapped by electrophiles or undergo intramolecular cyclization to build complex heterocyclic systems. researchgate.netacs.org

Oxidative Functionalization: Anodic oxidation can be used to functionalize pyrimidines, for example, through C-N or C-C bond formation by coupling with suitable nucleophiles. researchgate.net This method has been successfully used to synthesize new pyrimidine and uracil (B121893) derivatives in aqueous solutions. researchgate.net

Future research will likely focus on developing selective electrochemical methods for the direct functionalization of the this compound core and exploring paired electrolysis systems where both anodic and cathodic reactions are used to synthesize valuable products simultaneously.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The transition from batch to continuous flow synthesis and the use of automated platforms are set to revolutionize the way chemical research and production are conducted. wikipedia.org For a versatile scaffold like this compound, these technologies offer significant advantages.

Accelerated Discovery and Optimization: Automated synthesis robots can perform hundreds or thousands of reactions in parallel, enabling the rapid screening of reaction conditions (catalysts, solvents, temperature) and a diverse set of coupling partners. wikipedia.org This high-throughput approach can dramatically accelerate the discovery of new derivatives and optimize synthetic routes.

Improved Safety and Scalability: Flow chemistry involves performing reactions in small, continuous streams within a reactor. This provides superior control over reaction parameters, enhances heat transfer, and allows for the safe handling of hazardous intermediates or exothermic reactions. Furthermore, scaling up production is achieved by simply running the flow reactor for a longer duration, avoiding the challenges associated with large-scale batch reactors.

Integrating flow reactors with automated purification and analysis systems will create a fully autonomous workflow for synthesizing and evaluating libraries of pyrimidine derivatives for applications in drug discovery and materials science.

Application in Machine Learning-Assisted Reaction Prediction and Optimization

The intersection of data science and chemistry is creating powerful new tools for chemical discovery. Machine learning (ML) models, trained on vast datasets of chemical reactions, are becoming increasingly adept at predicting reaction outcomes and suggesting optimal conditions. nih.gov

For this compound, ML can be applied to:

Predict Novel Reactivity: ML algorithms can identify non-obvious reaction pathways and predict the products of transformations that have not yet been attempted in the lab. neurips.ccnips.cc This can guide synthetic chemists toward unexplored areas of chemical space.

Optimize Reaction Conditions: Neural network models can predict the most suitable catalysts, reagents, solvents, and temperatures for a desired transformation involving the pyrimidine scaffold, reducing the amount of empirical trial-and-error experimentation needed. nih.gov This approach has shown success in predicting conditions for a wide range of organic reactions with high accuracy. nih.gov

Accelerate Retrosynthesis: By predicting successful forward reactions, ML tools can aid in designing more efficient retrosynthetic pathways for complex target molecules derived from this compound.

The future will see the development of more sophisticated ML models that can generalize across a wider range of reaction types and provide chemists with a powerful in silico laboratory for designing and optimizing syntheses. medium.com

Table 2: Emerging Technologies in Pyrimidine Research
TechnologyApplication to this compound ResearchPotential Impact
Photoredox CatalysisDirect C-H functionalization and novel bond formations under mild conditions.Greener and more efficient synthesis of complex derivatives; access to new chemical space. nih.govacs.org
ElectrochemistryControlled redox reactions for functionalization without chemical reagents.Waste reduction, enhanced safety, and novel synthetic transformations. researchgate.net
Flow Chemistry & AutomationHigh-throughput screening, reaction optimization, and safer scale-up.Accelerated discovery of new compounds and development of robust manufacturing processes. wikipedia.org
Machine LearningPrediction of reaction outcomes, optimization of conditions, and retrosynthesis design.Reduced experimental cost, faster development cycles, and discovery of non-intuitive reaction pathways. nih.govmedium.com

Design of Next-Generation Functional Materials Based on Pyrimidine Frameworks

The pyrimidine ring is not just a pharmacophore; its electron-deficient nature and ability to participate in π-stacking and hydrogen bonding make it an attractive component for functional materials. mdpi.comnih.gov The specific substituents on this compound offer unique handles for tuning the electronic and bulk properties of such materials.

Future research directions include:

Organic Electronics: By using the iodo group as a handle for cross-coupling reactions, researchers can synthesize extended conjugated systems incorporating the pyrimidine core. These materials could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Sensors: The pyrimidine nitrogens can act as hydrogen bond acceptors or metal coordination sites. By incorporating this scaffold into larger molecular systems, it may be possible to design chemosensors that exhibit a detectable change (e.g., colorimetric or fluorescent) upon binding to specific analytes.

Smart Polymers: Polymerizing derivatives of this compound could lead to new polymers with tailored properties. The polarity of the methylsulfinyl group and the rigidity of the pyrimidine ring could impart unique thermal, mechanical, or self-assembly characteristics to the resulting materials.

The ability to precisely modify the pyrimidine core through the emerging catalytic and computational methods described above will be crucial in realizing the potential of this scaffold for creating next-generation materials with tailored functionalities.

Advanced In Situ Spectroscopic Monitoring of Reactions Involving this compound

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. spectroscopyonline.com For reactions involving this compound, the application of advanced in situ spectroscopic techniques is a promising avenue for process optimization and understanding. These methods allow for the analysis of the reaction mixture as it happens, without the need for sample extraction, which could alter the concentration of labile species. spectroscopyonline.commt.com

In situ spectroscopy is particularly beneficial for reactions that are difficult to monitor through traditional offline methods like chromatography or NMR, especially when dealing with short-lived intermediates or when real-time feedback is needed to control reaction parameters. spectroscopyonline.com Techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. spectroscopyonline.commt.com

For the synthesis of this compound, which typically involves the oxidation of the corresponding sulfide (B99878), in situ monitoring could track the consumption of the sulfide and the formation of the sulfoxide (B87167), while also detecting any over-oxidation to the corresponding sulfone. researchgate.net This real-time information allows for precise control of the reaction endpoint, maximizing yield and purity. mt.com

Similarly, in subsequent reactions where this compound is used as a building block, these techniques can monitor the transformation of its key functional groups. For instance, changes in the vibrational modes of the C-I, S=O, or pyrimidine ring bonds can be tracked to follow the progress of cross-coupling, substitution, or other functionalization reactions.

The table below summarizes the potential applications of various in situ spectroscopic techniques for monitoring reactions involving this compound.

Spectroscopic Technique Potential Application for this compound Advantages Limitations
In Situ FTIR Spectroscopy Monitoring the oxidation of 5-iodo-2-(methylthio)pyrimidine (B14778282) by tracking the appearance of the S=O stretching band and the disappearance of sulfide-related peaks. youtube.comProvides real-time data on functional group changes, enabling precise control of reaction progress and endpoint determination. mt.comWater and other polar solvents can have strong IR absorbance, potentially obscuring key spectral regions.
In Situ Raman Spectroscopy Complementary to FTIR, it is well-suited for monitoring reactions in aqueous media. It can track changes in the C-I and pyrimidine ring vibrations. birmingham.ac.ukExcellent for aqueous solutions and for monitoring symmetric vibrations that are weak in the IR spectrum. spectroscopyonline.comCan be affected by fluorescence from the sample or impurities.
In Situ NMR Spectroscopy Provides detailed structural information on reactants, intermediates, and products in solution, allowing for the elucidation of reaction mechanisms. youtube.comOffers unambiguous structure determination and quantitative analysis of species in the reaction mixture.Lower sensitivity compared to vibrational spectroscopy, and requires specialized NMR tubes and probes.
Time-Resolved In Situ X-ray Diffraction Particularly useful for monitoring reactions in the solid state, such as mechanochemical synthesis. birmingham.ac.ukProvides information on changes in the crystalline structure of reactants and products during the reaction. birmingham.ac.ukRequires access to synchrotron radiation sources and is primarily applicable to crystalline materials.

By integrating these advanced monitoring tools, researchers can gain a deeper understanding of the chemistry of this compound, leading to more efficient and robust synthetic processes.

Challenges and Opportunities in the Synthesis and Application of Complex Halogenated Sulfoxides

The class of complex halogenated sulfoxides, to which this compound belongs, presents a unique set of challenges and opportunities in both their synthesis and application.

Challenges:

The synthesis of these molecules is often complicated by issues of selectivity and functional group compatibility. The presence of multiple reactive sites—the halogen, the sulfoxide, and the heterocyclic ring—requires careful selection of reaction conditions to achieve the desired transformation without side reactions.

Key synthetic challenges include:

Chemoselectivity in Oxidation: The oxidation of the parent sulfide to a sulfoxide must be carefully controlled to prevent over-oxidation to the thermodynamically more stable sulfone. researchgate.net This is a common challenge in sulfoxide synthesis. researchgate.net

Regioselectivity in Halogenation: In de novo syntheses, achieving the desired regiochemistry of halogenation on the pyrimidine ring can be difficult, especially in the presence of other directing groups. acs.org

Stereoselectivity: For chiral sulfoxides, achieving high enantiomeric excess is a significant hurdle. The development of efficient asymmetric oxidation methods or resolution techniques is an ongoing area of research. rsc.org

Functional Group Tolerance: Many synthetic methods for introducing the iodo or sulfinyl group are not compatible with a wide range of other functional groups, limiting the molecular complexity that can be readily accessed. acs.orgacs.org

The table below outlines some of the primary challenges in the synthesis of complex halogenated sulfoxides.

Challenge Description Potential Mitigation Strategies
Over-oxidation The sulfoxide group is susceptible to further oxidation to a sulfone, which can be difficult to separate from the desired product. researchgate.netUse of mild and selective oxidizing agents, careful control of stoichiometry and reaction temperature, and in situ reaction monitoring. researchgate.net
Late-Stage Halogenation Introducing a halogen atom at a late stage in the synthesis of a complex molecule can be challenging due to the presence of sensitive functional groups. acs.orgDevelopment of new catalyst systems and reaction conditions that are tolerant of diverse functional groups. acs.org
Enantioselective Synthesis For chiral sulfoxides, achieving high levels of stereocontrol is a major challenge in asymmetric synthesis. rsc.orgUse of chiral catalysts, enzymatic resolutions, or chiral auxiliaries. rsc.org
Purification The polarity of sulfoxides can make them difficult to purify by conventional chromatographic methods.Development of alternative purification techniques such as crystallization or specialized chromatography.

Opportunities:

Despite the synthetic challenges, complex halogenated sulfoxides are of great interest due to their potential applications in medicinal chemistry and materials science. The unique combination of a halogen atom, a sulfoxide group, and a pyrimidine core imparts specific properties that can be exploited for various purposes.

Medicinal Chemistry: Pyrimidine derivatives are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties. nih.goviomcworld.comnih.gov The introduction of a halogen, such as iodine, can enhance the biological activity or provide a handle for further functionalization or radiolabeling. nih.gov Halogenated pyrimidines have been investigated as radiosensitizers to improve the efficacy of cancer radiotherapy. nih.gov The sulfoxide group can act as a hydrogen bond acceptor and its chirality can be crucial for specific interactions with biological targets. researchgate.net

Materials Science: The sulfoxide group can improve the hydrophilicity and other properties of functional materials. nih.gov The polar nature of the C-I and S=O bonds could be exploited in the design of novel liquid crystals or other advanced materials.

Synthetic Chemistry: this compound can serve as a versatile building block in organic synthesis. The iodo group is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse substituents at the 5-position of the pyrimidine ring. The sulfoxide itself can be a target for further transformations or can act as a directing group in subsequent reactions.

The table below summarizes the key opportunities for complex halogenated sulfoxides.

Area of Opportunity Description Examples/Potential Applications
Drug Discovery The pyrimidine scaffold is a well-established pharmacophore. iomcworld.comnih.gov The iodo and sulfinyl groups provide opportunities for modulating potency, selectivity, and pharmacokinetic properties.Development of new enzyme inhibitors (e.g., kinase inhibitors), antiviral agents, or antibacterial compounds. nih.govnih.gov
Radiosensitizers Halogenated pyrimidines can be incorporated into the DNA of cancer cells, making them more susceptible to radiation-induced damage. nih.govUse in combination with radiotherapy for the treatment of solid tumors. nih.gov
Chemical Probes The iodo group can be used for the attachment of fluorescent tags or for radiolabeling, enabling the use of these molecules as probes to study biological processes.Development of probes for imaging specific enzymes or receptors in cells and tissues.
Advanced Materials The unique electronic and steric properties of these molecules can be harnessed to create materials with novel properties.Synthesis of functional polymers, liquid crystals, or organocatalysts. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Iodo-2-(methylsulfinyl)pyrimidine, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or oxidative sulfinylation. For example, reacting 5-iodo-2-(methylthio)pyrimidine with an oxidizing agent (e.g., mCPBA) under controlled pH (6–7) and low temperature (0–5°C) yields the sulfoxide derivative. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Reaction efficiency depends on solvent polarity and oxidant stoichiometry .
  • Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:3). Excess oxidant may lead to over-oxidation to sulfones, requiring careful quenching with Na₂S₂O₃.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : The methylsulfinyl group causes deshielding of adjacent protons (δ ~2.8–3.2 ppm for SCH₃). Iodo substituents induce characteristic splitting patterns in aromatic protons (e.g., coupling constants J = 5–8 Hz for pyrimidine ring protons) .
  • MS (ESI+) : Look for [M+H]⁺ peaks at m/z ≈ 283 (C₅H₄IN₂OS). Isotopic patterns for iodine (1:1 ratio for [M]⁺ and [M+2]⁺) confirm halogen presence .
  • FT-IR : Sulfinyl S=O stretch appears at 1030–1070 cm⁻¹.

Q. How does the electronic environment created by the methylsulfinyl group influence the reactivity of the pyrimidine ring in cross-coupling reactions?

  • Methodology : The electron-withdrawing sulfinyl group activates the pyrimidine ring at the 4- and 6-positions, facilitating Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the sulfinyl group may reduce reactivity at the 2-position. Computational DFT studies (e.g., using Gaussian) can map charge distribution to predict regioselectivity .

Advanced Research Questions

Q. What strategies can optimize regioselective functionalization at the 5-iodo position while preserving the sulfinyl group's integrity?

  • Methodology : Use palladium-catalyzed couplings (e.g., Sonogashira) with bulky ligands (XPhos) to minimize ligand displacement at the sulfinyl group. Maintain anhydrous conditions to prevent sulfoxide reduction. For example, coupling with alkynes at 80°C in toluene/Et₃N (3:1) achieves >80% yield without side reactions .
  • Validation : Post-reaction analysis via ¹⁹F NMR (if trifluoromethyl analogs are synthesized) or X-ray crystallography (SHELXL refinement) confirms structural integrity .

Q. How should researchers resolve contradictions in reported reaction efficiencies when using this compound in palladium-mediated couplings?

  • Methodology :

  • Data Reconciliation : Compare solvent systems (e.g., DMF vs. THF) and base effects (K₂CO₃ vs. Cs₂CO₃) across studies. For inconsistent yields, replicate reactions under inert atmospheres to exclude oxygen-induced catalyst deactivation .
  • Controlled Experiments : Test competing pathways (e.g., homocoupling vs. cross-coupling) using radical traps (TEMPO) to identify mechanistic bottlenecks .

Q. What computational methods are suitable for modeling the sulfinyl group's stereoelectronic effects on reaction pathways?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate Fukui indices for nucleophilic/electrophilic sites. Solvent effects (PCM model) improve accuracy for polar intermediates .
  • MD Simulations : Analyze steric clashes in transition states (e.g., NAMD or GROMACS) to explain low yields in bulky-substrate reactions .

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